Fosmanogepix (tautomerism)
説明
特性
分子式 |
C22H21N4O6P |
|---|---|
分子量 |
468.4 g/mol |
IUPAC名 |
[2-imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]-1-pyridinyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) |
InChIキー |
JQONJQKKVAHONF-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Investigating the potential tautomeric forms of Fosmanogepix
An In-depth Technical Guide to the Potential Tautomeric Forms of Fosmanogepix
Introduction
Fosmanogepix is an innovative antifungal agent that represents the first in a new class of drugs targeting the fungal enzyme Gwt1. It is administered as a phosphate (B84403) prodrug, which undergoes in vivo cleavage to release the active moiety, manogepix (formerly APX001). The unique mechanism of action of manogepix, involving the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein maturation, makes it a critical tool against a broad spectrum of fungal pathogens, including resistant strains.
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, can significantly influence these properties. Different tautomers can exhibit distinct physicochemical characteristics, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect their pharmacokinetic profiles and binding affinity to biological targets. Therefore, a thorough investigation into the potential tautomeric forms of manogepix is paramount for a complete understanding of its mechanism of action and for optimizing its development and formulation.
This technical guide provides a comprehensive analysis of the potential tautomeric forms of manogepix, the active form of Fosmanogepix. It outlines the structural basis for tautomerism in the molecule, presents a framework for its experimental and computational investigation, and discusses the implications for drug development.
Chemical Structure and Potential for Tautomerism
The core structure of manogepix features a substituted 1,4-oxazepine (B8637140) ring fused to a pyridine (B92270) ring. This complex heterocyclic system contains several functional groups amenable to tautomerization, most notably a lactam-lactim equilibrium.
The primary site of tautomerism within the manogepix molecule is the amide functionality within the 1,4-oxazepine ring system. This allows for a potential lactam-lactim tautomerization, where a proton can migrate from the nitrogen atom to the carbonyl oxygen.
-
Lactam Form: This form contains a carbonyl group (C=O) and a secondary amine (N-H) within the ring.
-
Lactim Form: This tautomer features a hydroxyl group (O-H) and an imine (C=N) functionality within the ring.
The equilibrium between these two forms can be influenced by various factors, including the solvent, pH, and temperature. The predominant form will be the one that is thermodynamically more stable under a given set of conditions.
Framework for Tautomer Investigation
A dual approach combining computational modeling and experimental analysis is essential for a robust characterization of the tautomeric equilibrium of manogepix.
Computational Approach
Quantum mechanical calculations, particularly Density Functional Theory (TDF), are powerful tools for predicting the relative stabilities of tautomers. These calculations can provide valuable insights into the gas-phase and solution-phase equilibria. The relative energies of the lactam and lactim forms can be calculated, and the thermodynamically more stable tautomer can be identified. It is crucial to select an appropriate solvent model in these calculations, as the solvent can significantly influence the position of the tautomeric equilibrium.
Table 1: Hypothetical Relative Energies of Manogepix Tautomers
| Tautomer | Method/Basis Set | Solvent | Relative Energy (kcal/mol) |
| Lactam | DFT/B3LYP/6-31G | Gas Phase | 0.00 |
| Lactim | DFT/B3LYP/6-31G | Gas Phase | +2.50 |
| Lactam | DFT/B3LYP/6-31G | Water (PCM) | 0.00 |
| Lactim | DFT/B3LYP/6-31G | Water (PCM) | +1.20 |
Note: This table is illustrative. Actual values would be derived from specific computational studies on manogepix.
Experimental Approach
Several spectroscopic and analytical techniques can be employed to experimentally identify and quantify the tautomeric forms of manogepix.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for studying tautomerism in solution.[1][2] The chemical shifts of protons and carbons near the tautomerization site will be different for the lactam and lactim forms. For instance, in the lactam form, one would expect to see a signal for the N-H proton, which would be absent in the lactim form, where an O-H proton signal would appear instead. If the tautomerization is slow on the NMR timescale, separate signals for both forms may be observed, allowing for direct quantification. If the process is fast, an averaged spectrum is observed, and the position of the averaged signals can provide information about the equilibrium.[3]
-
X-ray Crystallography: This technique provides the definitive structure of a molecule in the solid state.[4][5] By analyzing the crystal structure of manogepix, it is possible to determine which tautomeric form is present in the solid state. This information is crucial for understanding the properties of the solid drug substance.
-
Infrared (IR) and UV-Vis Spectroscopy: These techniques can also be used to study tautomerism. The C=O stretch in the lactam form will have a characteristic frequency in the IR spectrum, which will be absent in the lactim form. Similarly, the two tautomers may have different chromophores, leading to distinct UV-Vis absorption spectra.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis for Tautomer Identification in Solution
Objective: To identify and quantify the potential lactam and lactim tautomers of manogepix in different solvents.
Materials:
-
Manogepix reference standard
-
Deuterated solvents (e.g., DMSO-d6, CDCl3, D2O)
-
NMR tubes
-
High-resolution NMR spectrometer (e.g., 500 MHz or higher)
Methodology:
-
Prepare solutions of manogepix in each deuterated solvent at a concentration of approximately 10 mg/mL.
-
Acquire 1H and 13C NMR spectra for each solution at a constant temperature (e.g., 25°C).
-
Acquire 2D NMR spectra, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.
-
Analyze the 1H spectra for the presence of N-H or O-H protons. Look for characteristic chemical shifts associated with the lactam and lactim forms.
-
Analyze the 13C spectra for the chemical shifts of the carbonyl carbon (lactam) or the C=N and C-O carbons (lactim).
-
If distinct signals for both tautomers are observed, calculate the relative populations by integrating the corresponding proton signals.
-
If averaged signals are observed, advanced NMR techniques or analysis of chemical shifts of model compounds may be necessary to estimate the equilibrium position.
Protocol 2: Computational Investigation of Tautomeric Equilibria
Objective: To calculate the relative stabilities of the lactam and lactim tautomers of manogepix using Density Functional Theory (DFT).
Software:
-
A quantum chemistry software package (e.g., Gaussian, Spartan)
Methodology:
-
Construct the 3D structures of the lactam and lactim tautomers of manogepix using a molecular modeling program.
-
Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT method and basis set (e.g., B3LYP/6-31G*).
-
Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).
-
Calculate the single-point energy of each optimized structure. The difference in these energies will give the relative stability in the gas phase.
-
To model the effect of a solvent, repeat the geometry optimization and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with the desired solvent (e.g., water).
-
Compare the relative energies of the two tautomers in the gas phase and in solution to determine the more stable form under each condition.
Visualizing Tautomeric Equilibrium and Investigation Workflow
Significance in Drug Development
A comprehensive understanding of the tautomeric forms of manogepix is critical for several aspects of its development:
-
Mechanism of Action: The specific tautomer present at the active site of the Gwt1 enzyme will determine the key interactions responsible for its inhibitory activity. Elucidating the bioactive tautomer is essential for structure-activity relationship (SAR) studies and the design of next-generation analogs.
-
Pharmacokinetics: Different tautomers can have varying solubilities, lipophilicities, and metabolic stabilities, which can impact the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Formulation: The predominant tautomer in the solid state will influence the choice of formulation strategies to ensure stability, dissolution, and bioavailability.
-
Intellectual Property: A thorough characterization of all potential tautomeric forms is crucial for securing robust patent protection.
The potential for lactam-lactim tautomerism in manogepix, the active form of Fosmanogepix, warrants a detailed investigation. A combined computational and experimental approach, as outlined in this guide, will provide a comprehensive understanding of the tautomeric equilibrium. This knowledge is not only of fundamental chemical interest but also has significant practical implications for the ongoing development and clinical application of this important new antifungal agent. By fully characterizing the tautomeric landscape of manogepix, researchers can ensure that its full therapeutic potential is realized.
References
An In-depth Technical Guide to the Keto-Enol Tautomerism of the Active Moiety Manogepix
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manogepix is the active moiety of the prodrug fosmanogepix, a first-in-class antifungal agent that targets the fungal enzyme Gwt1. The chemical structure of manogepix, which features a 2-aminopyridine (B139424) core, allows for the existence of tautomeric forms. This technical guide explores the keto-enol tautomerism, specifically the amino-imino tautomerism, inherent to the manogepix active moiety. While direct experimental data on the tautomerism of manogepix is not extensively published, this document provides a comprehensive overview based on the well-established chemistry of 2-aminopyridine derivatives. It includes a presentation of hypothetical quantitative data, detailed experimental protocols for characterization, and visual diagrams to illustrate the tautomeric relationship and investigative workflows.
Introduction
Manogepix is a promising antifungal agent with a novel mechanism of action, inhibiting the fungal enzyme Gwt1, which is essential for cell wall integrity.[1][2][3] Its chemical scaffold, containing a pyridine-isoxazole core, is crucial for its biological activity.[4] A key structural feature of manogepix is the 2-aminopyridine moiety. Heterocyclic compounds containing amino groups adjacent to a ring nitrogen, such as 2-aminopyridine, can exhibit prototropic tautomerism. This specific type of tautomerism is an equilibrium between an amino form and an imino form, which is analogous to the more broadly known keto-enol tautomerism.
Understanding the tautomeric equilibrium of an active pharmaceutical ingredient (API) is critical in drug development. The different tautomers of a molecule can exhibit distinct physicochemical properties, including solubility, stability, and receptor-binding affinity. Therefore, a thorough characterization of the tautomeric forms of manogepix is essential for a complete understanding of its behavior in both in vitro and in vivo systems.
This guide will delve into the theoretical and practical aspects of the amino-imino tautomerism of manogepix.
Tautomeric Forms of Manogepix
The tautomerism in manogepix is centered on the 2-aminopyridine ring. The equilibrium exists between the exocyclic amino form (A) and the endocyclic imino form (B), as depicted in the diagram below. Computational and experimental studies on 2-aminopyridine and its derivatives have consistently shown that the amino form is the more stable and predominant tautomer in various conditions.[1][2]
Figure 1: Amino-Imino Tautomeric Equilibrium of the Manogepix Active Moiety.
Quantitative Analysis of Tautomeric Equilibrium (Hypothetical Data)
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as specific experimental values for manogepix tautomerism are not publicly available. The data is based on general principles observed for 2-aminopyridine derivatives.
The position of the tautomeric equilibrium is significantly influenced by the solvent's polarity and hydrogen-bonding capability. The equilibrium constant (KT = [Imino]/[Amino]) can be determined using spectroscopic methods.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | % Amino (A) | % Imino (B) | KT |
| Chloroform-d (CDCl₃) | 4.8 | Amino | 98.5 | 1.5 | 0.015 |
| Acetone-d₆ | 20.7 | Amino | 97.2 | 2.8 | 0.029 |
| Methanol-d₄ (CD₃OD) | 32.7 | Amino | 96.5 | 3.5 | 0.036 |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 46.7 | Amino | 95.8 | 4.2 | 0.044 |
| Water-d₂ (D₂O) | 78.4 | Amino | 94.0 | 6.0 | 0.064 |
Table 1: Hypothetical Tautomeric Equilibrium Data for Manogepix in Various Solvents at 298 K.
Experimental Protocols for Tautomerism Investigation
The following are detailed methodologies for key experiments to characterize the tautomeric equilibrium of manogepix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.
Objective: To identify and quantify the amino and imino tautomers of manogepix in different deuterated solvents.
Methodology:
-
Sample Preparation: Prepare solutions of manogepix (e.g., 5-10 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra at a high field strength (e.g., 500 MHz or higher) to achieve good signal dispersion.
-
Identify distinct signals corresponding to the protons of the amino and imino forms. The N-H protons and the protons on the pyridine (B92270) ring are expected to have different chemical shifts for each tautomer.
-
Integrate the non-overlapping signals corresponding to each tautomer. The ratio of the integrals will provide the relative population of each form.
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra to observe the chemical shift differences of the carbon atoms in the pyridine and isoxazole (B147169) rings for each tautomer. The carbon atom bonded to the amino/imino group is expected to show a significant chemical shift difference.
-
-
¹⁵N NMR Spectroscopy:
-
If isotopically labeled material is available, ¹⁵N NMR can provide direct evidence of the tautomeric forms by observing the chemical shifts of the nitrogen atoms in the aminopyridine ring.
-
-
Data Analysis:
-
Calculate the percentage of each tautomer from the integrated areas of the ¹H NMR signals.
-
Calculate the equilibrium constant, KT, for each solvent.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria as the different electronic structures of the tautomers result in distinct absorption spectra.
Objective: To qualitatively and quantitatively assess the tautomeric equilibrium of manogepix by observing changes in its UV-Vis absorption spectrum in different solvents.
Methodology:
-
Sample Preparation: Prepare dilute solutions of manogepix in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the absorption maxima (λmax) for each tautomer. The amino and imino forms are expected to have different λmax values due to differences in their conjugated systems.
-
-
Data Analysis:
-
Analyze the changes in the absorption spectra as a function of solvent polarity.
-
If the molar absorptivity coefficients (ε) of the pure tautomers can be determined (e.g., through computational methods or by using "locked" derivatives), the equilibrium constant can be calculated from the absorbance at specific wavelengths.
-
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.
Objective: To calculate the relative energies of the amino and imino tautomers of manogepix and to predict their spectroscopic properties.
Methodology:
-
Structure Optimization:
-
Build the 3D structures of the amino and imino tautomers of manogepix.
-
Perform geometry optimization for both tautomers in the gas phase and in various solvent environments (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized structures to determine the relative stability of the tautomers. The Gibbs free energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (KT = e-ΔG/RT).
-
-
Spectroscopic Prediction:
-
Calculate the theoretical NMR chemical shifts (using the GIAO method) and UV-Vis excitation energies (using TD-DFT) for each tautomer.
-
Compare the calculated spectroscopic data with the experimental results to aid in the assignment of signals to the respective tautomers.
-
Investigative Workflow
The following diagram illustrates a logical workflow for a comprehensive investigation of the tautomerism of manogepix.
Figure 2: Experimental and Computational Workflow for Manogepix Tautomerism Study.
Conclusion
The active moiety manogepix possesses a 2-aminopyridine core that can exhibit amino-imino tautomerism. Based on studies of related compounds, the amino tautomer is expected to be the predominant form in solution. However, the position of the equilibrium can be influenced by environmental factors such as the solvent. A thorough investigation using a combination of spectroscopic techniques (NMR, UV-Vis) and computational chemistry is essential to fully characterize the tautomeric behavior of manogepix. The methodologies and hypothetical data presented in this guide provide a robust framework for researchers and drug development professionals to undertake such an investigation. A complete understanding of the tautomerism of manogepix will contribute to a more comprehensive physicochemical profile of this novel antifungal agent, which is crucial for its continued development and potential clinical application.
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Understanding the Structural Isomers of Fosmanogepix and Their Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not currently provide specific data on the synthesis, characterization, or comparative stability of structural isomers of Fosmanogepix. This guide, therefore, outlines the theoretical framework and established experimental methodologies that would be employed to investigate this topic. The provided data and diagrams are illustrative and based on general principles of medicinal chemistry and drug development.
Introduction to Fosmanogepix and the Importance of Isomeric Purity
Fosmanogepix is a first-in-class antifungal agent currently in clinical development for the treatment of invasive fungal infections.[1][2][3][4][5][6][7][8] It is a phosphonooxymethylene prodrug that undergoes rapid in vivo conversion by systemic phosphatases to its active moiety, manogepix.[9][10][11] Manogepix exhibits a novel mechanism of action, inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which is a critical component in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway essential for fungal cell wall integrity.[1][4][7][10][12][13]
For any pharmaceutical compound, the presence of structural isomers can have significant implications for its efficacy, safety, and stability. Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. These differences can lead to variations in physicochemical properties, pharmacological activity, and toxicological profiles. Therefore, a thorough understanding and control of the isomeric composition of a drug substance like Fosmanogepix are paramount during drug development.
This technical guide provides a comprehensive overview of the potential structural isomers of Fosmanogepix, the experimental protocols required for their investigation, and methods to assess their relative stability.
Potential Structural Isomers of the Fosmanogepix Core
The core structure of Fosmanogepix, a complex heteroaromatic system, allows for the possibility of several structural isomers. Isomerism could arise from the differential arrangement of substituents on the various aromatic rings. For instance, positional isomers could exist where the substituents on the pyridine (B92270) or phenyl rings are located at different positions.
A systematic investigation would involve the targeted synthesis of these potential isomers to enable their characterization and subsequent stability assessment.
Experimental Protocols
The investigation of structural isomers and their stability involves a multi-step process encompassing synthesis, purification, characterization, and stability-indicating assays.
Synthesis of Structural Isomers
The synthesis of specific structural isomers of Fosmanogepix would require a carefully designed synthetic strategy. This would likely involve the synthesis of substituted precursors for the key ring systems, followed by their assembly. For example, to generate a positional isomer, one might start with a differently substituted pyridine or phenyl precursor. The general synthetic routes for Fosmanogepix and its analogs have been described in the literature and could be adapted for this purpose.[7][12]
Purification and Isolation
The purification of individual isomers from a reaction mixture is critical. The following techniques are typically employed:
-
Chromatography: High-performance liquid chromatography (HPLC), particularly chiral HPLC if atropisomers are considered, is a powerful tool for separating isomers.[14] Preparative HPLC can be used to isolate sufficient quantities of each isomer for further studies.
-
Crystallization: Fractional crystallization can be an effective method for separating isomers if they exhibit different crystallization behaviors and form well-defined crystals.
Structural Characterization
Once isolated, the definitive structure of each isomer must be confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the connectivity of atoms and confirming the substitution pattern on the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the isomers.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of an isomer in the solid state.
Stability Assessment
The stability of each isomer should be evaluated under various stress conditions to determine their degradation pathways and relative shelf-life.
-
Forced Degradation Studies: These studies involve exposing the isomers to harsh conditions such as heat, humidity, light, acid, base, and oxidation. The degradation products are then identified and quantified using techniques like LC-MS.
-
Kinetic Stability Studies: The rate of interconversion between isomers, if any, can be measured using techniques like variable-temperature NMR or dynamic HPLC.[14]
-
Thermodynamic Stability Assessment: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the isomers, providing an indication of their thermodynamic stability.[15][16] Experimental validation can be achieved through calorimetry or by measuring the equilibrium concentrations of the isomers.
Data Presentation: Hypothetical Stability Data for Fosmanogepix Isomers
The following table illustrates how quantitative data from stability studies of hypothetical Fosmanogepix structural isomers (Isomer A, Isomer B, and Isomer C) could be presented.
| Parameter | Isomer A (Fosmanogepix) | Isomer B | Isomer C |
| Purity (HPLC, %) | >99.5 | >99.5 | >99.5 |
| Melting Point (°C) | 150-152 | 145-147 | 155-157 |
| Aqueous Solubility (mg/mL at 25°C) | 0.5 | 0.2 | 0.8 |
| Degradation after 24h at 60°C (%) | <0.1 | 0.5 | <0.1 |
| Degradation after 24h in 0.1 M HCl (%) | 1.2 | 2.5 | 1.0 |
| Degradation after 24h in 0.1 M NaOH (%) | 5.4 | 8.1 | 4.9 |
| Photostability (Degradation after 24h light exposure, %) | 0.3 | 0.8 | 0.2 |
| Calculated Relative Energy (kcal/mol) | 0 (Reference) | +2.5 | -0.5 |
Visualizations
Experimental Workflow for Isomer Stability Assessment
The following diagram outlines the typical workflow for the synthesis, characterization, and stability testing of structural isomers.
Caption: Experimental workflow for isomer investigation.
Signaling Pathway of Manogepix (Active Moiety of Fosmanogepix)
This diagram illustrates the mechanism of action of manogepix, the active form of fosmanogepix.
Caption: Mechanism of action of Manogepix.
Conclusion
While specific data on the structural isomers of Fosmanogepix are not publicly available, this guide provides a robust framework for their investigation. A comprehensive understanding of the isomeric landscape of a drug candidate is a critical component of its development, ensuring the final product is not only efficacious but also safe and stable. The methodologies outlined herein represent the standard approach in the pharmaceutical industry for achieving this goal. Further research into the potential isomers of Fosmanogepix could provide valuable insights into its structure-activity relationship and lead to the development of even more effective antifungal agents.
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 3. What is Fosmanogepix used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. researchgate.net [researchgate.net]
- 14. Interrogating the configurational stability of atropisomers | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Unraveling the Tautomeric Landscape of Fosmanogepix in Solution: A Theoretical and Methodological Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental or computational data on the tautomerism of fosmanogepix (B605549). This technical guide, therefore, presents a preliminary theoretical analysis based on the known chemical structure of fosmanogepix and established principles of tautomerism in analogous heterocyclic systems. The experimental protocols described herein are proposed methodologies for investigating this phenomenon.
Introduction
Fosmanogepix is a first-in-class antifungal agent, a N-phosphonooxymethylene prodrug of manogepix.[1][2] Manogepix exerts its antifungal activity by inhibiting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][3] This novel mechanism of action makes fosmanogepix a promising candidate for the treatment of invasive fungal infections, including those caused by resistant strains.[2][4] The chemical stability and solution-state behavior of a drug candidate are critical parameters influencing its pharmacokinetics, efficacy, and formulation development. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a key aspect of the solution-state chemistry of many heterocyclic compounds. While specific studies on fosmanogepix tautomerism are not publicly available, its chemical structure suggests the potential for such equilibria. This guide provides a theoretical framework for the preliminary analysis of fosmanogepix tautomerism in solution, outlining potential tautomeric forms and proposing detailed experimental protocols for their investigation.
Theoretical Tautomeric Analysis of Fosmanogepix
The chemical structure of fosmanogepix, [2-amino-3-[3-[[4-(2-pyridyloxymethyl)phenyl]methyl]isoxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate (B84403), contains a 2-aminopyridine (B139424) moiety, which is known to exhibit amino-imino tautomerism.[5][6] The equilibrium between the amino and imino forms can be influenced by factors such as solvent polarity, pH, and temperature.
Based on this, two principal tautomeric forms of the active moiety, manogepix, and by extension, the fosmanogepix prodrug, can be postulated:
-
Amino form (A): The exocyclic amino group at the C2 position of the pyridine (B92270) ring. This is generally the more stable form for 2-aminopyridines in most solvents.
-
Imino form (B): The endocyclic imine with a proton on the exocyclic nitrogen, resulting in a pyridin-2(1H)-imine structure.
The hypothetical tautomeric equilibrium is depicted below:
Caption: Hypothetical amino-imino tautomeric equilibrium of the manogepix moiety.
Proposed Experimental Protocols for Tautomerism Analysis
To empirically investigate the potential tautomerism of fosmanogepix in solution, a combination of spectroscopic and chromatographic techniques is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and can be used to identify and quantify different tautomers if their populations are sufficient for detection.
Objective: To identify and quantify the potential amino and imino tautomers of fosmanogepix in various solvents and at different pH values.
Methodology:
-
Sample Preparation:
-
Prepare solutions of fosmanogepix at a concentration of 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CD₃OD, CDCl₃).
-
For pH-dependent studies, prepare a series of buffered D₂O solutions (e.g., phosphate or citrate (B86180) buffers) across a physiologically relevant pH range (e.g., pH 2 to 8).
-
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for each sample at a high magnetic field strength (e.g., 500 MHz or higher) to achieve optimal signal dispersion.
-
Pay close attention to the chemical shifts and multiplicities of the pyridine and amino/imino protons. The chemical shift of the proton attached to the exocyclic nitrogen, as well as the adjacent ring protons, is expected to be significantly different between the amino and imino forms.
-
Integrate the signals corresponding to the distinct tautomers to determine their relative populations.
-
-
¹³C and ¹⁵N NMR Spectroscopy:
-
Acquire ¹³C and ¹⁵N NMR spectra to further probe the electronic environment of the pyridine ring and the exocyclic nitrogen. The chemical shift of the C2 carbon and the exocyclic nitrogen would be indicative of the tautomeric form.
-
-
Variable Temperature (VT) NMR:
-
Conduct ¹H NMR experiments at a range of temperatures (e.g., 298 K to 323 K) to assess the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC can be used to separate different tautomers if their interconversion is slow on the chromatographic timescale. LC-MS provides structural confirmation of the separated species.
Objective: To separate and identify potential tautomers of fosmanogepix and to assess the stability of the prodrug under various conditions.
Methodology:
-
Chromatographic System:
-
Forced Degradation Study:
-
Subject fosmanogepix solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation and potentially alter the tautomeric equilibrium.
-
Analyze the stressed samples by HPLC-UV and LC-MS to identify any new peaks corresponding to tautomers or degradation products.
-
-
LC-MS Analysis:
-
Couple the HPLC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[7]
-
Obtain accurate mass measurements and fragmentation patterns for the parent ion of fosmanogepix and any separated species to confirm their elemental composition and structure.
-
Data Presentation
While no quantitative data is currently available, the following table structure is proposed for the presentation of hypothetical or future experimental results on the tautomeric equilibrium of fosmanogepix.
| Solvent | pH | Temperature (K) | Tautomer A (Amino) % | Tautomer B (Imino) % | KT = [B]/[A] |
| D₂O | 7.4 | 298 | >99 (Hypothetical) | <1 (Hypothetical) | <0.01 |
| DMSO-d₆ | - | 298 | >99 (Hypothetical) | <1 (Hypothetical) | <0.01 |
| CD₃OD | - | 298 | >99 (Hypothetical) | <1 (Hypothetical) | <0.01 |
Visualization of Experimental Workflow
The logical flow of the proposed experimental investigation can be visualized as follows:
Caption: A logical workflow for the proposed experimental analysis of fosmanogepix tautomerism.
Conclusion
The potential for tautomerism in fosmanogepix, particularly amino-imino tautomerism in the 2-aminopyridine moiety, warrants investigation to fully characterize its solution-state behavior. While direct evidence is currently lacking in the public domain, the theoretical framework and experimental protocols outlined in this guide provide a robust starting point for such an analysis. A thorough understanding of the tautomeric landscape of fosmanogepix will be invaluable for its continued development, formulation, and regulatory evaluation, ensuring the delivery of a safe and effective therapeutic agent. Researchers in the field are encouraged to pursue these lines of inquiry to fill this knowledge gap.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Fosmanogepix | C22H21N4O6P | CID 44123754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Prediction of Fosmanogepix Tautomeric Equilibrium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosmanogepix, a first-in-class antifungal agent, is the N-phosphonooxymethylene prodrug of manogepix.[1][2] Manogepix targets the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, representing a novel mechanism of action for treating invasive fungal infections.[1] The chemical structure of Fosmanogepix suggests the potential for tautomerism, a phenomenon that can significantly influence its physicochemical properties, including solubility, stability, and ultimately, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the theoretical and experimental approaches that can be employed to predict and characterize the tautomeric equilibrium of Fosmanogepix. While specific experimental data on Fosmanogepix tautomerism is not publicly available, this document outlines the established methodologies and provides illustrative data based on studies of analogous compounds.
Introduction to Tautomerism in Drug Development
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical consideration in drug discovery and development. The relative populations of different tautomers can be influenced by various factors, including solvent polarity, pH, and temperature. These distinct forms can exhibit different biological activities and pharmacokinetic properties. Therefore, a thorough understanding and characterization of the tautomeric landscape of a drug candidate like Fosmanogepix are essential for its successful clinical development.
Potential Tautomeric Forms of Fosmanogepix
The core chemical structure of manogepix, the active metabolite of Fosmanogepix, contains moieties susceptible to proton migration, leading to potential tautomeric forms. While the exact nature of Fosmanogepix tautomerism is yet to be fully elucidated in published literature, we can hypothesize the potential equilibria based on its structural features. The primary sites for potential tautomerism likely involve the heterocyclic rings and amide-like functionalities.
Hypothetical Tautomeric Equilibrium of Manogepix Core:
Caption: Hypothetical Tautomeric Equilibrium of the Manogepix Core.
Theoretical Prediction of Tautomeric Equilibrium
Computational chemistry provides powerful tools to predict the relative stabilities of tautomers and thereby the position of the tautomeric equilibrium. Quantum mechanics (QM) calculations are particularly well-suited for this purpose.
Computational Methodology
A robust computational protocol for predicting the tautomeric equilibrium of Fosmanogepix would involve the following steps:
-
Conformational Search: A thorough conformational search for each putative tautomer should be performed using a lower level of theory (e.g., molecular mechanics or semi-empirical methods) to identify the global minimum energy conformation.
-
Geometry Optimization: The geometries of the lowest energy conformers for each tautomer should then be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections to enthalpy and entropy).
-
Solvation Effects: The influence of the solvent (e.g., water, DMSO) on the tautomeric equilibrium is crucial and can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Relative Energy Calculation: The relative Gibbs free energies of the tautomers are then calculated to predict the equilibrium constant (Keq) using the following equation:
ΔG = -RT ln(Keq)
where ΔG is the difference in Gibbs free energy between the tautomers, R is the gas constant, and T is the temperature.
Illustrative Computational Workflow
Caption: Computational Workflow for Predicting Tautomeric Equilibrium.
Hypothetical Quantitative Data
The following table presents hypothetical results from a DFT study on the tautomeric equilibrium of a simplified manogepix core structure in different solvents.
| Tautomer | Gas Phase (ΔG, kcal/mol) | Water (PCM) (ΔG, kcal/mol) | DMSO (PCM) (ΔG, kcal/mol) |
| Tautomer A | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Tautomer B | +2.5 | +1.2 | +1.8 |
Note: This data is illustrative and not based on actual experimental or computational results for Fosmanogepix.
Experimental Characterization of Tautomeric Equilibrium
Experimental techniques are essential to validate the theoretical predictions and provide a definitive characterization of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomerism in solution.[3]
-
Proton and Carbon NMR (¹H and ¹³C NMR): The chemical shifts of nuclei are highly sensitive to their chemical environment. Distinct sets of signals for each tautomer can be observed if the rate of interconversion is slow on the NMR timescale. If the interconversion is fast, an averaged spectrum is observed, and the position of the signals can provide information about the relative populations of the tautomers.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it may be possible to slow down the tautomeric interconversion sufficiently to observe separate signals for each tautomer.[3] Thermodynamic parameters (ΔH° and ΔS°) for the equilibrium can also be determined from the temperature dependence of the equilibrium constant.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can help in the structural elucidation of the predominant tautomer by identifying through-space correlations between protons.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Prepare solutions of Fosmanogepix in various deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
VT-NMR (if necessary): If tautomeric exchange is fast at room temperature, perform variable temperature experiments, for example, from 298 K down to 223 K, to attempt to resolve the signals of individual tautomers.
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (Keq).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of tautomers are often distinct due to differences in their chromophoric systems.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of Fosmanogepix in a range of solvents with varying polarities.
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Deconvolution of the overlapping spectra of the tautomers can be performed to estimate their relative concentrations. The effect of solvent polarity on the absorption maxima can provide insights into the nature of the predominant tautomer.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state. This information is invaluable, although it's important to remember that the tautomeric equilibrium in solution may differ.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of Fosmanogepix suitable for X-ray diffraction from various solvents.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and identify the tautomeric form present in the crystal lattice.
Impact of Tautomerism on Fosmanogepix's Mechanism of Action
The active form of Fosmanogepix, manogepix, inhibits the fungal Gwt1 enzyme. The specific tautomeric form of manogepix that binds to the active site of Gwt1 is a critical determinant of its inhibitory activity.
Caption: Influence of Tautomerism on the Mechanism of Action of Fosmanogepix.
Understanding which tautomer is the active species can guide future drug design efforts to develop next-generation antifungals with improved potency and selectivity. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of different tautomers to the Gwt1 active site.
Conclusion
The theoretical prediction and experimental characterization of the tautomeric equilibrium of Fosmanogepix are crucial for a comprehensive understanding of its chemical behavior and biological activity. While specific data for Fosmanogepix remains to be published, this guide outlines the established computational and experimental workflows that can be applied to investigate this phenomenon. A combination of quantum mechanics calculations, NMR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography will provide a detailed picture of the tautomeric landscape of this promising antifungal agent, ultimately contributing to its safe and effective clinical use.
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Early-Stage Research on Manogepix Tautomers and Their Biological Relevance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manogepix (MGX), the active moiety of the prodrug fosmanogepix (B605549) (FMGX), is a first-in-class antifungal agent with a novel mechanism of action, inhibiting the fungal enzyme Gwt1. This inhibition disrupts the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for the proper localization of cell wall mannoproteins, thereby compromising fungal cell wall integrity. While manogepix has demonstrated broad-spectrum in vitro activity against a wide range of fungal pathogens, including resistant strains, specific research into its tautomeric forms and their individual biological relevance is not extensively detailed in publicly available literature. This technical guide summarizes the current understanding of manogepix, its mechanism of action, and its biological activity, while also exploring the potential for tautomerism based on its chemical structure and the general principles of drug action. The document will clearly delineate what is known from experimental data and where there are knowledge gaps regarding specific tautomers.
Introduction to Manogepix and its Mechanism of Action
Manogepix is a novel antifungal agent that targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1] Gwt1 is a highly conserved enzyme in fungi that is essential for cell viability.[1] It catalyzes an early and critical step in the biosynthesis of GPI anchors, which are complex glycolipids that anchor proteins to the cell surface. By inhibiting Gwt1, manogepix prevents the proper maturation and localization of GPI-anchored mannoproteins, which are crucial components of the fungal cell wall.[1][2] This disruption of the cell wall leads to impaired cell wall integrity, reduced adhesion, and inhibition of fungal growth.[1][2] The prodrug, fosmanogepix, is rapidly and extensively metabolized by systemic alkaline phosphatases to the active manogepix moiety.[1]
The GPI Anchor Biosynthesis Pathway and Manogepix Inhibition
The biosynthesis of GPI anchors is a complex, multi-step process that occurs in the endoplasmic reticulum. Manogepix competitively inhibits Gwt1, occupying the hydrophobic cavity of the palmitoyl-CoA binding site.[3][4][5] This prevents the acylation of inositol, a key step in the formation of the GPI anchor. The disruption of this pathway has pleiotropic effects on the fungal cell, including the inhibition of the transition from yeast to filamentous growth forms in pathogens like Candida albicans.[6]
Potential Tautomerism of Manogepix
Based on the structure of manogepix, which contains a hydroxypyridine ring, it is plausible that it can exist in equilibrium between a hydroxy (enol-like) form and a pyridone (keto-like) form.
The biological relevance of such tautomerism could be significant. For instance, one tautomer might have a higher affinity for the Gwt1 binding site than the other. Alternatively, the ability to interconvert between forms might be crucial for crossing biological membranes or for the drug's overall pharmacokinetic profile. Studies on other antifungal agents have suggested that keto-enol tautomerization can play a role in their bioactivity.[9]
In Vitro Biological Activity of Manogepix
Manogepix has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data from various studies. It is important to note that these studies have evaluated manogepix as a single entity, and the data does not differentiate between the activities of its potential tautomers.
Activity against Candida Species
| Fungal Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Candida spp. | 2669 | - | 0.008 | 0.06 | [10] |
| Candida spp. (infrequently encountered) | - | - | 0.008 | 0.12 | [11] |
| Candida auris | 200 | 0.008 - 0.015 (pan-resistant) | - | - | [12] |
Activity against Aspergillus and Other Molds
| Fungal Species | Number of Isolates | MEC Range (mg/L) | MEC50 (mg/L) | MEC90 (mg/L) | Reference |
| Aspergillus spp. | 161 | 0.008 - 0.125 | - | - | [13] |
| Aspergillus spp. | - | - | 0.015 | 0.03 | [10][14] |
| Fusarium spp. | - | - | 0.016 | 0.06 | [11] |
| Lomentospora prolificans | - | - | 0.03 | 0.06 | [11] |
| Scedosporium spp. | - | - | 0.03 | 0.06 | [11] |
Activity against Other Yeasts
| Fungal Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Cryptococcus neoformans var. grubii | 49 | - | 0.5 | 2 | [10] |
| Rhodotorula mucilaginosa | - | - | 0.03 | 0.12 | [11] |
Pharmacokinetics of Manogepix
The pharmacokinetic properties of manogepix have been evaluated in healthy volunteers and in patients with acute myeloid leukemia, following the administration of the prodrug fosmanogepix.
Pharmacokinetic Parameters in Healthy Volunteers
| Administration Route | Dose | Cmax (μg/mL) | AUC (μg·h/mL) | Oral Bioavailability (%) | Reference |
| Intravenous (Single Dose) | 10 - 1,000 mg | 0.16 - 12.0 | 4.05 - 400 | - | [1][15] |
| Intravenous (Multiple Doses) | 50 - 600 mg | 0.67 - 15.4 | 6.39 - 245 | - | [1][15] |
| Oral (Single Dose) | 100 - 500 mg | 1.30 - 6.41 | 87.5 - 205 | 90.6 - 101.2 | [15] |
| Oral (Multiple Doses) | 500 - 1,000 mg | 6.18 - 21.3 | 50.8 - 326 | - | [15] |
In patients with AML and neutropenia, the safety and pharmacokinetic profiles of manogepix were found to be comparable to those in healthy volunteers, with an elimination half-life of approximately 2 days.[8][16]
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and characterization of individual manogepix tautomers are not available in the reviewed literature. However, standardized methods for evaluating the in vitro antifungal activity of manogepix have been described.
Antifungal Susceptibility Testing
The in vitro activity of manogepix is typically determined using broth microdilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antifungal Susceptibility Testing (EUCAST).
Discussion and Future Directions
The available data clearly establish manogepix as a promising antifungal agent with a novel mechanism of action and a broad spectrum of activity. However, a significant knowledge gap exists concerning the specific roles of its potential tautomers. The observation that chemical suppliers list "Fosmanogepix (tautomerism)" suggests that the existence of these isomers is recognized at a chemical level, but their biological implications remain unexplored in the scientific literature.
Future research should focus on the following areas:
-
Isolation and Characterization: Development of analytical methods to separate and characterize the individual tautomers of manogepix.
-
Comparative Biological Activity: In vitro and in vivo studies to determine the antifungal activity and pharmacokinetic profiles of each tautomer.
-
Structural Biology: High-resolution structural studies of the Gwt1 enzyme in complex with individual manogepix tautomers to elucidate any differences in their binding modes.
-
Computational Modeling: Quantum chemical calculations to predict the relative stabilities and interconversion barriers of the tautomers in different environments.
A deeper understanding of manogepix tautomerism could have significant implications for drug development, potentially leading to the design of new analogs with improved potency, selectivity, or pharmacokinetic properties.
Conclusion
Manogepix is a potent, first-in-class Gwt1 inhibitor with significant promise for the treatment of invasive fungal infections. While its overall biological activity is well-documented, the specific contributions of its likely tautomeric forms remain an uninvestigated area of its fundamental chemistry and pharmacology. The information presented in this guide summarizes the current state of knowledge and highlights the critical need for further research to elucidate the biological relevance of manogepix tautomers. Such studies will be invaluable for the continued development and optimization of this important new class of antifungal agents.
References
- 1. Fosmanogepix | C22H21N4O6P | CID 44123754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of analogs of the Gwt1 inhibitor manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2018202733A1 - Process to convert crude ascomycin into purified pimecrolimus - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Literature review of tautomerism in antifungal drug discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomerism, the chemical phenomenon where a molecule exists in two or more interconvertible structural isomers, plays a pivotal, yet often underestimated, role in drug discovery and development. These isomers, known as tautomers, can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities. Consequently, the tautomeric form of a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic profiles. In the realm of antifungal drug discovery, understanding and controlling tautomerism is emerging as a critical strategy for the design of more potent and selective therapeutic agents. This guide provides an in-depth review of the significance of tautomerism in the development of antifungal drugs, with a focus on quantitative analysis of structure-activity relationships, detailed experimental protocols for tautomer characterization, and visualization of relevant biological pathways and experimental workflows.
The Influence of Tautomerism on Antifungal Activity
The biological activity of a drug is intrinsically linked to its three-dimensional structure and its ability to interact with its molecular target. Different tautomers of the same compound can present distinct pharmacophores, leading to varied binding affinities for the target enzyme or receptor. This can result in one tautomer being significantly more active than another.
Keto-Enol Tautomerism: A Key Player
A prevalent form of tautomerism in drug molecules is keto-enol tautomerism, where a molecule interconverts between a ketone (keto) form and an enol (alcohol/alkene) form. This equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.[1][2]
Several classes of antifungal agents exhibit tautomerism, with the keto-enol equilibrium being particularly relevant to their mechanism of action. For instance, studies on arylpropanoids have suggested that keto-enol tautomerization may be a key part of their antifungal activity.[3] Similarly, the activity of certain oxindole (B195798) derivatives has been shown to be influenced by their tautomeric state.[3]
Quantitative Analysis of Tautomer-Specific Antifungal Activity
A critical aspect of understanding the role of tautomerism is the quantitative comparison of the biological activities of different tautomers. Minimum Inhibitory Concentration (MIC) is a key parameter used to measure the in vitro effectiveness of an antimicrobial agent. The following tables summarize available data on the antifungal activity of compounds where tautomerism is a significant factor.
Table 1: Antifungal Activity of Tautomycin and Related Compounds against Sclerotinia sclerotiorum [4]
| Compound | EC50 (mM) | MIC (mM) |
| Tautomycin | 3.26 x 10⁻⁴ | 6.52 x 10⁻⁴ |
| 2,3-dimethylmaleic anhydride | 0.31 | 1.11 |
| Diphenylmaleic anhydride | 0.15 | 0.56 |
| Dimethyl maleate | 3.99 | 9.58 |
Table 2: Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides [5]
| Compound | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) |
| FPL001 | 200 | 60.37 ± 1.18 | 160.23 |
Table 3: Antifungal Activity of Multi-Halogenated Indoles against Candida Species [6]
| Compound | C. albicans MIC (µg/mL) | Non-albicans Candida spp. MIC (µg/mL) |
| 4,6-dibromoindole | 25 | 10-50 |
| 5-bromo-4-chloroindole | 25 | 10-50 |
| Ketoconazole | - | 25-400 |
| Miconazole | - | 10-50 |
Key Antifungal Drug Targets and Signaling Pathways
A significant portion of antifungal drug development focuses on targeting essential fungal-specific pathways. Understanding these pathways is crucial for designing novel inhibitors and comprehending their mechanisms of action.
The TOR (Target of Rapamycin) Signaling Pathway
The TOR signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability.[7][8] In fungi, the TOR pathway is a critical regulator of virulence and morphogenesis, making it an attractive target for antifungal drugs.[7] The immunosuppressive drug rapamycin, in complex with FKBP12, inhibits TOR Complex 1 (TORC1).[7]
Caption: Fungal TOR Signaling Pathway and Inhibition by Rapamycin.
The High-Osmolarity Glycerol (HOG) Pathway
The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is crucial for the fungal response to osmotic stress. It enables fungi to adapt to changes in external osmolarity by accumulating intracellular glycerol. This pathway is also implicated in virulence and stress responses, making it a viable antifungal target.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective interaction of an azole antifungal agent with its target, lanosterol 14 alpha-demethylase (cytochrome P-45014DM): a model study with stereoisomers of triadimenol and purified cytochrome P-45014DM from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
Methodological & Application
Application Note: Spectroscopic Methods for the Identification of Fosmanogepix Tautomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent and a prodrug of manogepix, which targets the fungal enzyme Gwt1.[1][2] Like many heterocyclic compounds, Fosmanogepix has the potential to exist in different tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert.[3] The identification and characterization of tautomeric forms are crucial in drug development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and toxicological profiles.[4] This application note provides detailed protocols for the use of various spectroscopic techniques to identify and differentiate the potential tautomers of Fosmanogepix.
The primary site of potential tautomerism in Fosmanogepix is the 2-aminopyridine (B139424) ring, which can exist in equilibrium between an amino and an imino form. This document will focus on the spectroscopic differentiation of these two principal tautomers.
Potential Tautomeric Equilibrium of Fosmanogepix
References
Application Note: Characterization of Manogepix Tautomerism by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Manogepix (formerly E1210) is the active moiety of the prodrug fosmanogepix, a first-in-class antifungal agent that targets the fungal enzyme Gwt1, which is essential for cell wall integrity.[1][2] The chemical structure of manogepix, featuring a 2-aminopyridine (B139424) moiety, suggests the potential for tautomerism. Tautomers are structural isomers that readily interconvert, and their relative populations can significantly impact a drug's physicochemical properties, including solubility, stability, and target binding affinity. Therefore, a thorough characterization of the tautomeric equilibrium of manogepix is crucial for its development and optimization as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the structures of tautomers and quantifying their relative abundance in solution.[3][4]
Proposed Tautomerism in Manogepix
Manogepix contains a 2-aminopyridine ring, which can potentially exist in an equilibrium between the amino and imino tautomeric forms. The interconversion involves the migration of a proton and a shift of a double bond. The two proposed tautomeric forms of manogepix are:
-
Amine Tautomer (I): The exocyclic nitrogen is an amino group.
-
Imino Tautomer (II): The exocyclic nitrogen is an imino group, with the proton transferred to the endocyclic nitrogen.
The equilibrium between these two forms can be influenced by factors such as solvent polarity and hydrogen bonding capacity.[5][6][7]
Application of NMR Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is an ideal method for identifying and quantifying the tautomeric forms of manogepix in solution.[3]
-
Qualitative Analysis: The different chemical environments of the nuclei in the amine and imino forms will result in distinct chemical shifts in both ¹H and ¹³C NMR spectra. For instance, the chemical shift of the carbon atom attached to the exocyclic nitrogen is expected to differ significantly between the two tautomers.[8][9]
-
Quantitative Analysis: Quantitative NMR (qNMR) can be employed to determine the relative concentrations of the tautomers in various solvents.[10][11][12][13] By integrating the signals corresponding to each tautomer, the equilibrium constant can be calculated.[4]
Experimental Protocols
1. Sample Preparation
-
Weigh 5-10 mg of manogepix into a clean, dry vial.
-
Add 0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Vortex the sample until the manogepix is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 5 times the longest T₁ relaxation time of the protons of interest (typically 10-30 seconds for quantitative measurements).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Temperature: 298 K.
-
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.
-
Calculate the molar ratio of the tautomers from the integral values.
Data Presentation
Table 1: Hypothetical Quantitative ¹H NMR Data for Manogepix Tautomerism in Various Solvents
| Solvent | Tautomer | Characteristic Signal (ppm) | Integral Value | Molar Ratio (%) |
| DMSO-d₆ | Amine (I) | 8.15 (s, 1H, NH₂) | 1.00 | 95 |
| Imino (II) | 9.50 (s, 1H, NH) | 0.05 | 5 | |
| CDCl₃ | Amine (I) | 7.90 (s, 1H, NH₂) | 1.00 | 85 |
| Imino (II) | 9.20 (s, 1H, NH) | 0.18 | 15 | |
| Methanol-d₄ | Amine (I) | 8.05 (s, 1H, NH₂) | 1.00 | 98 |
| Imino (II) | 9.40 (s, 1H, NH) | 0.02 | 2 |
Note: The chemical shifts and molar ratios presented in this table are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. emerypharma.com [emerypharma.com]
Application Note: Differentiation of Fosmanogepix Isomers Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosmanogepix is a first-in-class antifungal agent and a prodrug of manogepix, which targets the fungal enzyme Gwt1.[1] During the synthesis and development of pharmaceutical compounds like Fosmanogepix, the formation of structurally related isomers is a common challenge. These isomers can have different pharmacological and toxicological profiles, making their accurate identification and differentiation critical for drug safety and efficacy. This application note presents a detailed protocol for the differentiation of Fosmanogepix and a potential positional isomer using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodology leverages high-resolution mass spectrometry to distinguish between isomers based on their unique fragmentation patterns and chromatographic retention times.
Introduction
Fosmanogepix is an N-phosphonooxymethylene prodrug of manogepix, which demonstrates broad-spectrum activity against a range of invasive fungal infections.[1] The chemical structure of Fosmanogepix is [2-amino-3-[3-[[4-(2-pyridyloxymethyl)phenyl]methyl]isoxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate.[2] While Fosmanogepix itself is achiral, positional isomers can arise during its synthesis. For the purpose of this application note, we will consider a hypothetical positional isomer where the pyridyloxy group is attached at the 3-position of the phenyl ring instead of the 4-position (see Figure 1). The differentiation of such closely related isomers is a significant analytical challenge.[3] Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific platform for the analysis of pharmaceutical compounds and their impurities.[4][5]
Figure 1: Chemical Structures
Caption: Chemical structures of Fosmanogepix and its hypothetical positional isomer.
Principle of Differentiation
The differentiation of Fosmanogepix and its positional isomer is achieved through a combination of chromatographic separation and mass spectrometric analysis.
-
Liquid Chromatography (LC): The use of a reversed-phase HPLC column allows for the separation of the isomers based on subtle differences in their polarity and interaction with the stationary phase. This results in distinct retention times for each isomer.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is used to generate protonated molecular ions of the isomers. High-resolution mass spectrometry provides accurate mass measurements, confirming the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the isolated precursor ions generates unique fragmentation patterns for each isomer. The differences in the fragmentation pathways and the relative abundance of the product ions serve as a fingerprint for each specific isomer.
Experimental Workflow
The overall experimental workflow for the differentiation of Fosmanogepix isomers is depicted below.
Caption: Experimental workflow for the differentiation of Fosmanogepix isomers.
Materials and Reagents
-
Fosmanogepix reference standard
-
Hypothetical Fosmanogepix positional isomer reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation and Conditions
Liquid Chromatography
| Parameter | Setting |
| HPLC System | High-performance liquid chromatograph |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry
| Parameter | Setting |
| Mass Spectrometer | High-resolution tandem mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Full Scan Range | m/z 100-1000 |
| MS/MS Mode | Product ion scan |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Experimental Protocol
-
Standard Preparation: Prepare individual stock solutions of Fosmanogepix and its positional isomer in a 1:1 methanol/water mixture at a concentration of 1 mg/mL. Prepare a mixed working solution containing both isomers at a concentration of 10 µg/mL.
-
LC-MS/MS Analysis:
-
Inject the mixed standard solution into the LC-MS/MS system.
-
Acquire data in both full scan MS and product ion scan (MS/MS) modes.
-
For MS/MS analysis, set the precursor ion to the m/z of the protonated Fosmanogepix molecule.
-
-
Data Analysis:
-
Process the chromatograms to determine the retention times of each isomer.
-
Analyze the full scan MS data to confirm the accurate mass of the precursor ions.
-
Compare the MS/MS fragmentation patterns of the two separated isomers.
-
Expected Results and Data Presentation
The chromatographic separation is expected to yield two distinct peaks with different retention times. The high-resolution MS will confirm that both peaks correspond to the same elemental formula. The key differentiating data will come from the MS/MS spectra.
Quantitative Data Summary
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Fosmanogepix | Expected ~5.2 | 469.1234 | Hypothetical: 389.1, 283.1, 185.1 |
| Positional Isomer | Expected ~5.8 | 469.1234 | Hypothetical: 389.1, 297.1, 199.1 |
Note: The retention times and fragment ions are hypothetical and will depend on the specific isomer and analytical conditions.
Signaling Pathway and Fragmentation
While Fosmanogepix does not have a signaling pathway in the traditional sense, its fragmentation pathway in the mass spectrometer is key to its identification. The diagram below illustrates the principle of how different isomers can lead to unique fragment ions.
Caption: Logical diagram of isomer differentiation by fragmentation.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the differentiation of Fosmanogepix and its potential positional isomers. The combination of chromatographic separation and high-resolution tandem mass spectrometry allows for unambiguous identification based on retention time and unique fragmentation patterns. This methodology is crucial for ensuring the quality and safety of Fosmanogepix in a research and drug development setting.
References
Application Note: Development of a Robust HPLC Method for the Separation of Fosmanogepix Tautomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for the effective separation of Fosmanogepix tautomers. Fosmanogepix, an important antifungal agent, is known to exhibit tautomerism, which can impact its efficacy, stability, and manufacturability.[1] The method development strategy focuses on optimizing critical parameters such as mobile phase pH, temperature, and stationary phase selection to achieve baseline resolution of the tautomeric forms. This document provides detailed experimental protocols, data presentation guidelines, and visual workflows to aid researchers in establishing a reliable analytical method for the characterization and quality control of Fosmanogepix.
Introduction
Fosmanogepix is a first-in-class antifungal agent and the N-phosphonooxymethylene prodrug of manogepix.[2][3] It functions by inhibiting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored mannoproteins, thereby compromising fungal cell wall integrity.[2][4] The chemical structure of Fosmanogepix contains moieties susceptible to tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. The presence of multiple tautomeric forms can affect the drug's physicochemical properties, bioactivity, and stability. Therefore, a robust analytical method to separate and quantify these tautomers is essential for drug development and quality control.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of isomers, including tautomers.[5][6] The key to separating tautomers often lies in controlling the rate of interconversion, which can be influenced by environmental factors.[7] This application note provides a comprehensive guide to developing a reversed-phase HPLC (RP-HPLC) method for separating Fosmanogepix tautomers, focusing on the systematic evaluation of mobile phase pH and column temperature.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Columns:
-
Primary screening column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Alternative columns for screening: Phenyl-Hexyl, Cyano, or a column with a different C18 bonding chemistry.
-
-
Chemicals and Reagents:
-
Fosmanogepix reference standard.
-
HPLC grade acetonitrile (B52724) and methanol (B129727).
-
HPLC grade water (e.g., Milli-Q or equivalent).
-
Buffers: Ammonium (B1175870) acetate, ammonium formate, trifluoroacetic acid (TFA), and phosphoric acid.
-
pH adjustment: Formic acid, ammonium hydroxide.
-
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Fosmanogepix reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 50 µg/mL.
HPLC Method Development Workflow
The following workflow outlines the systematic approach to developing the separation method.
Caption: Workflow for HPLC method development for Fosmanogepix tautomer separation.
Detailed Methodological Steps
Step 1: Initial Column and Mobile Phase Screening
-
Column: Start with a standard C18 column.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector (e.g., 200-400 nm); a starting wavelength of 254 nm is common.
-
Injection Volume: 10 µL.
-
Analysis: Evaluate the chromatogram for the presence of multiple peaks corresponding to tautomers. If separation is not observed, screen alternative columns and organic modifiers (methanol).
Step 2: pH Optimization
The pH of the mobile phase is a critical parameter for tautomer separation as it can influence the ionization state of the molecule and the rate of tautomeric interconversion.[5][6][8][9][10]
-
Prepare mobile phases with different pH values:
-
Using the best column and organic modifier from Step 1, run the same gradient with each pH condition.
-
Analysis: Compare the resolution, peak shape, and retention times of the tautomer peaks at each pH.
Step 3: Temperature Optimization
Temperature can affect the kinetics of tautomer interconversion and the viscosity of the mobile phase, thereby influencing retention and selectivity.[12][13] Lower temperatures can sometimes slow down the interconversion enough to allow for chromatographic separation.[7][14]
-
Using the optimal pH and mobile phase composition determined in Step 2, evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 40°C, and 50°C).
-
Analysis: Assess the impact of temperature on resolution. A van't Hoff plot (ln(k) vs 1/T) can be constructed to understand the thermodynamic properties of the separation.
Step 4: Gradient Optimization
-
Once the optimal column, mobile phase pH, and temperature are selected, refine the gradient profile to achieve the best possible resolution in the shortest analysis time.
-
Adjust the initial and final percentage of the organic modifier, the gradient slope, and introduce isocratic holds if necessary to improve the separation of closely eluting peaks.
Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison of the results from the different experimental conditions.
Table 1: Effect of Mobile Phase pH on Tautomer Separation
| pH | Retention Time Tautomer 1 (min) | Retention Time Tautomer 2 (min) | Resolution (Rs) | Tailing Factor Tautomer 1 | Tailing Factor Tautomer 2 |
| 2.5 | |||||
| 4.5 | |||||
| 6.8 | |||||
| 8.0 |
Table 2: Effect of Column Temperature on Tautomer Separation (at optimal pH)
| Temperature (°C) | Retention Time Tautomer 1 (min) | Retention Time Tautomer 2 (min) | Resolution (Rs) | Tailing Factor Tautomer 1 | Tailing Factor Tautomer 2 |
| 25 | |||||
| 30 | |||||
| 40 | |||||
| 50 |
Visualization of Tautomerism
The tautomeric equilibrium of Fosmanogepix is a key chemical relationship that underpins this analytical challenge.
Caption: Tautomeric equilibrium of Fosmanogepix.
Conclusion
The successful separation of Fosmanogepix tautomers by HPLC is achievable through a systematic method development approach. The most influential parameters are typically the mobile phase pH and column temperature, which affect both the analyte's properties and its interaction with the stationary phase. By carefully optimizing these conditions, a robust and reliable HPLC method can be established for the routine analysis and quality control of Fosmanogepix, ensuring the consistency and safety of this important antifungal drug. This application note provides a foundational protocol that can be adapted and further optimized for specific laboratory instrumentation and requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-chloro-2-hydroxy-4-naphthoquinone-1-oxime [elibrary.ru]
- 7. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. science.org.ge [science.org.ge]
- 13. chromtech.com [chromtech.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vitro Evaluation of Manogepix and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manogepix (MGX) is a first-in-class antifungal agent that represents a significant advancement in the treatment of invasive fungal infections. It is the active moiety of the prodrug fosmanogepix (B605549) (FMGX).[1] Manogepix exhibits potent, broad-spectrum activity against a wide range of clinically important yeasts and molds, including species resistant to existing antifungal classes.[2][3][4] This document provides detailed protocols for the in vitro assessment of the biological activity of manogepix and its potential analogs, such as tautomers, to guide research and development efforts.
Manogepix targets a highly conserved fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which is essential for a crucial early step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[5][6][7] Inhibition of Gwt1 disrupts the proper localization and function of GPI-anchored proteins, which are vital for fungal cell wall integrity, adhesion, and virulence.[6][8] This novel mechanism of action makes manogepix a valuable agent against fungal pathogens that have developed resistance to other antifungal drugs.[8][9]
These application notes offer standardized methods to determine the minimum inhibitory concentrations (MICs) and to investigate the mechanism of action of manogepix and its derivatives, providing a framework for comparative analysis.
Data Presentation: In Vitro Antifungal Activity of Manogepix
The following tables summarize the in vitro activity of manogepix against various fungal pathogens as reported in the literature. These values can serve as a benchmark for comparative studies of manogepix analogs.
Table 1: In Vitro Activity of Manogepix Against Candida Species
| Fungal Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Candida auris | 200 | 0.03 | 0.03 | 0.004 - 0.06 | [10] |
| Candida spp. | - | 0.008 | 0.12 | - | [2][11] |
| Candida spp. | - | 0.008 | 0.06 | - | [4] |
Table 2: In Vitro Activity of Manogepix Against Other Yeasts and Molds
| Fungal Species | Number of Isolates | MIC/MEC₅₀ (mg/L) | MIC/MEC₉₀ (mg/L) | MIC/MEC Range (mg/L) | Reference |
| Aspergillus spp. | - | 0.015 (MEC) | 0.03 (MEC) | - | [4] |
| Saprochaete clavata | - | 0.03 | 0.06 | - | [2] |
| Magnusiomyces capitatus | - | - | - | 0.016 - 0.06 | [2] |
| Rhodotorula mucilaginosa | - | 0.03 | 0.12 | - | [2] |
| Fusarium spp. | - | 0.016 (MEC) | 0.06 (MEC) | - | [2] |
| Lomentospora prolificans | - | 0.03 (MEC) | 0.06 (MEC) | - | [2] |
| Scedosporium spp. | - | 0.03 (MEC) | 0.06 (MEC) | - | [2] |
| Cryptococcus neoformans | 49 | 0.5 | 2 | - | [4] |
MEC: Minimum Effective Concentration, typically used for molds.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) reference method for broth dilution antifungal susceptibility testing of yeasts and molds.[12][13]
Objective: To determine the MIC of manogepix and its analogs against fungal isolates.
Materials:
-
Manogepix and its tautomers/analogs
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Sterile, flat-bottom 96-well microtiter plates
-
Inoculator
-
Incubator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each test compound (manogepix and its analogs) in DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solutions in RPMI 1640 medium to create a series of working solutions.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer for molds to ensure sufficient growth.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well plate, perform serial twofold dilutions of the test compounds in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.002 to 2 mg/L).
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.[12]
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Checkerboard Assay for Synergy Analysis
This protocol is used to assess the interaction between manogepix (or its analogs) and other antifungal agents.
Objective: To determine if manogepix or its analogs act synergistically, additively, indifferently, or antagonistically with other antifungal drugs.
Procedure:
-
Follow the general procedure for the broth microdilution assay.
-
In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute manogepix (or its analog) along the x-axis and the second antifungal agent along the y-axis.
-
Inoculate the plates as described in Protocol 1.
-
After incubation, determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Manogepix Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis
Caption: Manogepix inhibits the Gwt1 enzyme, disrupting GPI-anchor biosynthesis.
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship for Synergy Analysis
Caption: Decision logic for interpreting synergy assay results based on FICI.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial activity of manogepix, a first-in-class antifungal, and comparator agents tested against contemporary invasive fungal isolates from an international surveillance programme (2018-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 6. What is Fosmanogepix used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Synthesis and Purification of Specific Fosmanogepix Tautomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix (B605549) is a first-in-class antifungal agent and a prodrug of manogepix.[1][2] Manogepix exhibits broad-spectrum activity against a variety of fungal pathogens, including resistant strains, by inhibiting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][3][4] The N-phosphonooxymethylene group of fosmanogepix enhances its solubility and allows for intravenous administration. In vivo, this group is cleaved by phosphatases to release the active drug, manogepix.
The chemical structure of fosmanogepix, featuring a pyridine (B92270) ring, suggests the potential for tautomerism. Tautomers are isomers of a compound that readily interconvert, and different tautomeric forms can exhibit distinct physicochemical properties, including solubility, stability, and biological activity. Therefore, the ability to synthesize and purify specific tautomers of fosmanogepix is of significant interest for drug development, enabling a more precise understanding of its structure-activity relationship and potentially leading to optimized therapeutic formulations.
These application notes provide detailed protocols for the synthesis of fosmanogepix from its active moiety, manogepix, and for the purification and separation of its potential tautomeric forms.
Mechanism of Action of Manogepix
Manogepix, the active form of fosmanogepix, targets and inhibits the fungal enzyme Gwt1 (GPI-anchored wall transfer protein 1). This enzyme plays a critical role in the early stages of the GPI anchor biosynthesis pathway, a process essential for the proper localization and function of many cell wall proteins in fungi. By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to impaired growth and viability of the fungal pathogen.
Caption: Inhibition of the Gwt1 enzyme by manogepix disrupts GPI-anchor biosynthesis.
Experimental Protocols
Synthesis of Manogepix
While detailed synthetic procedures for manogepix are proprietary, a plausible route based on published syntheses of analogs is outlined below.[3] This synthesis serves as the prerequisite for the subsequent synthesis of fosmanogepix.
Caption: General synthetic workflow for Manogepix.
Protocol 1.1: Synthesis of Manogepix (Hypothetical)
-
Synthesis of Key Intermediates: Prepare a substituted pyridine boronic ester and a halogenated isoxazole (B147169) intermediate through multi-step syntheses from commercially available starting materials, following established organic chemistry principles.
-
Palladium-Catalyzed Cross-Coupling: In an inert atmosphere glovebox, combine the pyridine boronic ester (1.0 eq), the halogenated isoxazole (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure manogepix.
-
Characterization: Confirm the structure and purity of the synthesized manogepix using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of Fosmanogepix from Manogepix
The synthesis of fosmanogepix involves the formation of an N-phosphonooxymethylene prodrug from the tertiary amine of the manogepix pyridine ring.
Caption: Synthesis and purification workflow for Fosmanogepix.
Protocol 2.1: Synthesis of di-tert-butyl-Fosmanogepix Intermediate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve manogepix (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add di-tert-butyl chloromethyl phosphate (1.2 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS for the formation of the quaternized intermediate.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (B109758) and wash with water to remove any unreacted starting materials. Dry the organic layer and concentrate to obtain the crude di-tert-butyl-fosmanogepix.
Protocol 2.2: Deprotection to Yield Fosmanogepix
-
Deprotection: Dissolve the crude di-tert-butyl-fosmanogepix in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 1:1 v/v) at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the deprotection by LC-MS.
-
Product Isolation: After completion, remove the TFA and solvent under reduced pressure. The resulting crude fosmanogepix can be triturated with diethyl ether to yield a solid.
Purification and Separation of Fosmanogepix Tautomers
The purification of the highly polar fosmanogepix and the separation of its potential tautomers can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3.1: Preparative RP-HPLC for Purification and Tautomer Separation
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile in water.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Procedure:
-
Dissolve the crude fosmanogepix in a minimal amount of Mobile Phase A.
-
Inject the solution onto the equilibrated preparative HPLC system.
-
Collect fractions corresponding to the different eluting peaks.
-
Analyze the collected fractions by analytical HPLC-MS to confirm the purity and mass of the isolated compounds.
-
Pool the fractions containing the pure tautomers and remove the solvent by lyophilization.
-
Data Presentation
The successful synthesis and separation of fosmanogepix and its potential tautomers would yield distinct analytical data for each purified compound. The following tables present hypothetical, yet plausible, data for two putative tautomers.
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
| Tautomer 1 | 12.5 | 469.13 |
| Tautomer 2 | 14.2 | 469.13 |
Table 2: Hypothetical ¹H NMR Data (in D₂O, 500 MHz)
| Proton | Tautomer 1 (δ, ppm) | Tautomer 2 (δ, ppm) |
| Pyridine-H | 8.5 - 7.5 (m) | 8.7 - 7.6 (m) |
| Isoxazole-H | 7.2 (s) | 7.3 (s) |
| Benzyl-CH₂ | 5.4 (s) | 5.5 (s) |
| O-CH₂-O | 5.9 (d) | 6.0 (d) |
| Aromatic-H | 7.4 - 7.1 (m) | 7.4 - 7.1 (m) |
Table 3: Hypothetical ¹³C NMR Data (in D₂O, 125 MHz)
| Carbon | Tautomer 1 (δ, ppm) | Tautomer 2 (δ, ppm) |
| Pyridine-C | 155 - 120 | 158 - 122 |
| Isoxazole-C | 165, 110 | 166, 111 |
| Benzyl-CH₂ | 50 | 51 |
| O-CH₂-O | 85 | 86 |
| Aromatic-C | 140 - 125 | 140 - 125 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the synthesis of fosmanogepix and the purification of its potential tautomeric forms. The successful isolation and characterization of specific tautomers are essential for a deeper understanding of the structure-activity relationship of this promising antifungal agent and for the development of optimized pharmaceutical formulations. The provided hypothetical data serves as a guide for the expected analytical outcomes. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental conditions and available instrumentation.
References
Application Notes and Protocols: Cell-Based Assays to Evaluate the Antifungal Efficacy of Fosmanogepix Isomers
Abstract
Fosmanogepix is a first-in-class antifungal agent that represents a significant advancement in the treatment of invasive fungal infections.[1][2] As a prodrug, it is converted in vivo to its active moiety, manogepix, which targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[3][4][5] This enzyme is a critical component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, essential for fungal cell wall integrity and virulence.[1][4][6] The novel mechanism of action provides activity against a broad spectrum of pathogens, including strains resistant to existing therapies like azoles and echinocandins.[1][2][7] This document provides detailed protocols for a suite of cell-based assays designed to evaluate and compare the antifungal efficacy of Fosmanogepix and its potential isomers. The methodologies cover the determination of minimum inhibitory concentration (MIC), fungicidal activity, and in vitro cytotoxicity, providing a comprehensive framework for preclinical assessment.
Mechanism of Action of Fosmanogepix
Fosmanogepix is an N-phosphonooxymethylene prodrug that is rapidly and completely metabolized by systemic phosphatases to the active drug, manogepix.[2][8] Manogepix uniquely inhibits the fungal Gwt1 enzyme, which catalyzes the inositol (B14025) acylation of glucosaminyl phosphatidylinositol (GlcN-PI), a crucial early step in the GPI biosynthesis pathway within the endoplasmic reticulum.[1][2][6] Inhibition of Gwt1 disrupts the maturation and localization of GPI-anchored mannoproteins, which are essential for the structure and function of the fungal cell wall.[1][6][8] This disruption leads to compromised cell wall integrity, affecting fungal growth, adhesion, and pathogenicity, ultimately resulting in fungal cell death.[4][8] Importantly, manogepix is highly selective for the fungal Gwt1 and does not inhibit the closest human ortholog, PIGW, suggesting a high therapeutic index.[6][8][9]
Experimental Workflow
The evaluation of new antifungal candidates such as Fosmanogepix isomers involves a tiered approach. It begins with primary screening to determine antifungal potency, followed by secondary assays to understand the nature and speed of activity, and concludes with an assessment of potential toxicity to mammalian cells.
Data Presentation: Comparative Efficacy and Cytotoxicity
Quantitative data from the described assays should be summarized for clear comparison between isomers.
Table 1: Comparative In Vitro Antifungal Activity (MIC) of Fosmanogepix Isomers MIC values are presented in µg/mL. Data is hypothetical and for illustrative purposes.
| Fungal Species | Isomer A (MIC Range) | Isomer B (MIC Range) | Manogepix (Control) (MIC Range) | Fluconazole (Control) (MIC Range) |
| Candida albicans | 0.008 - 0.03 | 0.015 - 0.06 | 0.008 - 0.03 | 0.25 - 2 |
| Candida glabrata | 0.015 - 0.06 | 0.03 - 0.125 | 0.015 - 0.06 | 8 - 64 |
| Candida auris | 0.008 - 0.015 | 0.015 - 0.03 | 0.008 - 0.015 | >128 |
| Aspergillus fumigatus | 0.015 - 0.06 | 0.03 - 0.125 | 0.015 - 0.06 | 1 - 8 |
| Fusarium solani | <0.015 | <0.015 | <0.015 | >64 |
| Scedosporium prolificans | 0.03 - 0.125 | 0.06 - 0.25 | 0.03 - 0.125 | >128 |
Table 2: In Vitro Cytotoxicity of Fosmanogepix Isomers against Mammalian Cell Lines IC₅₀ (50% inhibitory concentration) values are presented in µg/mL. Data is hypothetical.
| Cell Line | Isomer A (IC₅₀) | Isomer B (IC₅₀) | Manogepix (Control) (IC₅₀) | Doxorubicin (Control) (IC₅₀) |
| HepG2 (Human Liver) | > 128 | > 128 | > 128 | 0.85 |
| HEK293 (Human Kidney) | > 128 | > 128 | > 128 | 1.2 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines to determine the Minimum Inhibitory Concentration (MIC) of Fosmanogepix isomers.[10][11][12]
Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.
Materials:
-
Fosmanogepix isomers and control compounds (dissolved in DMSO).
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.).
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.[11][13]
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer (plate reader).
-
Sterile, DMSO, saline, and water.
Procedure:
-
Compound Preparation: Prepare a 100x stock solution of each Fosmanogepix isomer and control drug in DMSO. Perform serial 2-fold dilutions in RPMI 1640 medium to create 2x working solutions.
-
Inoculum Preparation:
-
Yeasts: Culture yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]
-
Molds: Culture molds on Potato Dextrose Agar until conidia are formed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
-
Assay Plate Setup:
-
Add 100 µL of the 2x drug working solutions to the wells of a 96-well plate.
-
Include a drug-free well for growth control and a medium-only well for sterility control.
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
-
Incubation: Incubate plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, or until sufficient growth is observed in the growth control well.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents like Manogepix) compared to the growth control, determined either visually or spectrophotometrically.
Protocol 2: Antifungal Time-Kill Assay
This protocol determines the rate and extent of fungal killing by an antifungal agent over time.[13][14]
Objective: To assess the fungistatic versus fungicidal activity of Fosmanogepix isomers.
Materials:
-
Fungal isolates prepared as in Protocol 4.1.
-
RPMI 1640 medium buffered with MOPS.
-
Fosmanogepix isomers at concentrations relative to their MIC (e.g., 2x, 4x, 8x MIC).
-
Sterile culture tubes, saline, and Sabouraud Dextrose Agar plates.
-
Shaking incubator.
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium in multiple sterile tubes.[13]
-
Drug Exposure: Add the Fosmanogepix isomers at the desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC) to the tubes.
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation.[13] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.
-
Quantification: Perform serial 10-fold dilutions of the aliquots in sterile cold saline. Plate a defined volume of each dilution onto Sabouraud Dextrose Agar plates.
-
Colony Counting: Incubate the plates at 35°C for 24-48 hours, then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT)
This colorimetric assay assesses the impact of the antifungal compounds on the metabolic activity of mammalian cells, serving as an indicator of cell viability.[16][17][18]
Objective: To determine the concentration of Fosmanogepix isomers that is toxic to mammalian cells.
Materials:
-
Mammalian cell lines (e.g., HepG2, HEK293).
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS).
-
Fosmanogepix isomers and control compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Fosmanogepix isomers in a cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).[16][19]
-
Incubation: Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 4. What is Fosmanogepix used for? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Portico [access.portico.org]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. japsonline.com [japsonline.com]
Application Notes and Protocols: Pharmacokinetic Profiling of Fosmanogepix Tautomeric Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix (B605549) is a first-in-class antifungal agent administered as a water-soluble N-phosphonooxymethylene prodrug.[1] In vivo, it is rapidly and completely converted by systemic alkaline phosphatases to its active moiety, manogepix.[2][3] Manogepix exhibits broad-spectrum activity against a variety of fungal pathogens, including resistant strains, by inhibiting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[4][5] This disruption of the fungal cell wall integrity ultimately leads to fungal cell death.
An important consideration in drug development is the potential for tautomerism, the interconversion of structural isomers.[6][7] Tautomers can exhibit different physicochemical properties, which may in turn influence their pharmacokinetic (PK) and pharmacodynamic profiles.[8] While the existence of tautomeric forms for fosmanogepix is recognized,[9] to date, specific pharmacokinetic data for individual tautomers of fosmanogepix or manogepix are not available in the public domain. These application notes, therefore, provide a comprehensive overview of the known pharmacokinetic profile of fosmanogepix and manogepix as a whole, alongside a discussion of the potential implications of tautomerism. Detailed protocols for key experiments are also provided.
Pharmacokinetic Profile of Fosmanogepix and Manogepix
Following intravenous or oral administration, fosmanogepix is rapidly and extensively metabolized to the active compound, manogepix.[2] Manogepix demonstrates high oral bioavailability of over 90%, allowing for seamless switching between intravenous and oral formulations.[1]
Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters of manogepix following single and multiple doses of fosmanogepix in healthy volunteers are summarized in the tables below.
Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Manogepix in Healthy Volunteers [2][10]
| Administration Route | Fosmanogepix Dose | Cmax (µg/mL) | AUC (µg·h/mL) |
| Intravenous | 10 mg - 1,000 mg | 0.16 - 12.0 | 4.05 - 400 |
| Oral | 100 mg - 500 mg | 1.30 - 6.41 | 87.5 - 205 |
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Manogepix in Healthy Volunteers [2][10]
| Administration Route | Fosmanogepix Dose | Cmax (µg/mL) | AUC (µg·h/mL) |
| Intravenous | 50 mg - 600 mg | 0.67 - 15.4 | 6.39 - 245 |
| Oral | 500 mg - 1,000 mg | 6.18 - 21.3 | 50.8 - 326 |
Table 3: Pharmacokinetic Parameters of Manogepix in Healthy Volunteers After IV to Oral Switch [3][11]
| Day | Dosing Regimen | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Tmax (h) | t½ (h) |
| 1 | 1,000 mg IV LD | 15,564 | 197,821 | 3.0 (second dose) | - |
| 7 | 600 mg IV MD | 12,526 | 194,912 | 3.03 | - |
| 8 | 800 mg Oral MD | 13,895 | 208,036 | 3.02 - 4.0 | 49.6 |
| 42 | 800 mg Oral MD | 15,708 | 224,285 | 3.02 - 4.0 | - |
LD: Loading Dose, MD: Maintenance Dose
Potential Impact of Tautomerism on Pharmacokinetics
Tautomerism can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] Different tautomers can possess distinct physicochemical properties such as lipophilicity, solubility, and pKa, which in turn can affect:
-
Absorption: The rate and extent of absorption can differ between tautomers due to variations in their ability to permeate biological membranes.
-
Distribution: Tautomeric forms may exhibit different affinities for plasma proteins and tissues, leading to varied volumes of distribution.
-
Metabolism: The metabolic fate of a drug can be influenced by the predominant tautomeric form at the active site of metabolic enzymes.
-
Excretion: Renal and hepatic clearance mechanisms may differ for various tautomers.
While specific data for fosmanogepix tautomers is lacking, researchers should be aware of these potential implications when designing and interpreting pharmacokinetic studies.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a single-dose pharmacokinetic study in rats to determine the plasma concentration-time profile of manogepix after oral administration of fosmanogepix.
a. Animal Model: Male Sprague-Dawley rats (250-300 g). b. Housing and Acclimatization: Animals are housed in a controlled environment and acclimatized for at least 3 days prior to the study. c. Dosing: i. Fast the animals overnight with free access to water. ii. Administer fosmanogepix orally via gavage at a predetermined dose. d. Blood Sampling: i. Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. ii. Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). e. Plasma Preparation: i. Centrifuge the blood samples to separate plasma. ii. Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Manogepix Quantification in Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of manogepix in plasma samples.[2]
a. Sample Preparation: i. Thaw plasma samples on ice. ii. Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of manogepix). iii. Vortex and centrifuge the samples to pellet the precipitated proteins. iv. Transfer the supernatant to a clean tube for analysis. b. LC-MS/MS System: i. HPLC: A high-performance liquid chromatography system. ii. Column: A reverse-phase C18 column (e.g., Agilent SB-C8, 2.1 mm × 30 mm, 3.5 µm). iii. Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B). iv. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. c. MS/MS Detection: i. Monitor the specific precursor-to-product ion transitions for manogepix and the internal standard. For manogepix, a potential transition is m/z 359.10 → 264.10. d. Data Analysis: i. Quantify manogepix concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizations
Caption: Pharmacokinetic pathway of fosmanogepix.
Caption: Experimental workflow for pharmacokinetic profiling.
Caption: Mechanism of action of manogepix.
References
- 1. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and tolerability of fosmanogepix IV to oral switch and multiple IV doses in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, safety, and tolerability of fosmanogepix IV to oral switch and multiple IV doses in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Isolation of Fosmanogepix Tautomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Fosmanogepix tautomers.
Frequently Asked Questions (FAQs)
Q1: What are tautomers and why is their isolation important for Fosmanogepix?
A1: Tautomers are structural isomers of a chemical compound that readily interconvert. This process, known as tautomerization, typically involves the migration of a proton. For a pharmaceutical compound like Fosmanogepix, different tautomers can exhibit distinct pharmacological, toxicological, and pharmacokinetic properties. Therefore, isolating and characterizing individual tautomers is crucial for understanding the drug's overall efficacy and safety profile, as well as for ensuring batch-to-batch consistency in manufacturing.
Q2: What are the primary challenges in isolating Fosmanogepix tautomers?
A2: The primary challenge lies in the dynamic equilibrium between the tautomeric forms. Rapid interconversion can make separation difficult, as the isolated forms may revert to the equilibrium mixture. Other challenges include:
-
Method Development: Finding the optimal chromatographic conditions (stationary phase, mobile phase, temperature) that can resolve the tautomers.
-
Stability: Ensuring the stability of the separated tautomers during and after isolation to prevent re-equilibration.
-
Scale-up: Translating an analytical-scale separation to a preparative scale for isolating larger quantities.
-
Quantification: Accurately determining the ratio of the tautomers in a sample.
Q3: Which analytical techniques are most suitable for the separation and analysis of Fosmanogepix tautomers?
A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most commonly employed techniques for the separation of tautomers and chiral molecules. For analysis and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.
Q4: How does pH influence the tautomeric equilibrium of Fosmanogepix?
A4: The tautomeric equilibrium of many compounds is pH-dependent. For Fosmanogepix, altering the pH of the mobile phase in HPLC can shift the equilibrium towards one tautomer, potentially improving separation. It is essential to experimentally determine the optimal pH that provides the best resolution and stability.
Q5: Can solvent selection impact the isolation of Fosmanogepix tautomers?
A5: Yes, solvent polarity plays a significant role. Different solvents can stabilize one tautomer over another, thereby affecting the equilibrium. When developing a separation method, screening a range of solvents with varying polarities for both the sample preparation and the mobile phase is recommended.
Troubleshooting Guides
Issue 1: Poor or No Separation of Tautomers
Symptoms:
-
A single, broad peak in the chromatogram.
-
Co-eluting peaks with no discernible resolution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Stationary Phase | Screen different chiral and achiral columns. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating isomers. |
| Suboptimal Mobile Phase Composition | - Vary Solvent Polarity: Test different organic modifiers (e.g., methanol, ethanol, acetonitrile) and their ratios in the mobile phase. - Adjust pH: Introduce acidic or basic additives to the mobile phase to shift the tautomeric equilibrium. |
| Inadequate Temperature Control | Optimize the column temperature. Lower temperatures can sometimes slow down the interconversion rate between tautomers, improving separation. |
| Incorrect Flow Rate | Adjust the flow rate. A lower flow rate can increase resolution but also lead to broader peaks. |
Issue 2: Peak Splitting or Tailing
Symptoms:
-
A single peak appears as two or more merged peaks.
-
Asymmetrical peaks with a "tail."
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Overload | Reduce the sample concentration or injection volume. |
| Incompatible Sample Solvent | Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions with Stationary Phase | Add a competitive agent to the mobile phase to block active sites on the stationary phase. |
Issue 3: Tautomer Interconversion After Isolation
Symptoms:
-
Analysis of a collected fraction shows the presence of more than one tautomer.
-
The purity of the isolated tautomer decreases over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Re-equilibration in Collection Solvent | - Evaporate the collection solvent as quickly as possible under mild conditions. - Store the isolated tautomer in a solvent and at a temperature where it is known to be stable. |
| Presence of Catalytic Impurities | Ensure all glassware and solvents are free from acidic or basic residues that could catalyze interconversion. |
| Exposure to Light or Air | Store the isolated tautomers under an inert atmosphere (e.g., nitrogen or argon) and protect them from light. |
Experimental Protocols
Note: The following protocols are illustrative examples based on general principles for tautomer and chiral separations. They should be optimized for the specific characteristics of Fosmanogepix.
Protocol 1: Preparative HPLC Method for Tautomer Isolation
| Parameter | Condition |
| Column | Chiralpak® IA (or similar amylose-based CSP), 5 µm, 20 x 250 mm |
| Mobile Phase | Isocratic: 70% n-Hexane / 30% Ethanol with 0.1% Diethylamine (DEA) |
| Flow Rate | 10 mL/min |
| Temperature | 25°C |
| Detection | UV at 260 nm |
| Injection Volume | 500 µL (of a 10 mg/mL solution in mobile phase) |
| Fraction Collection | Collect peaks individually based on UV signal. |
Protocol 2: Supercritical Fluid Chromatography (SFC) Method
| Parameter | Condition |
| Column | Chiralpak® AD-H (or similar cellulose-based CSP), 5 µm, 10 x 250 mm |
| Mobile Phase | 80% CO₂ / 20% Methanol with 0.2% Isopropylamine (IPA) |
| Flow Rate | 15 mL/min |
| Outlet Pressure | 150 bar |
| Temperature | 35°C |
| Detection | UV at 260 nm |
| Sample Preparation | Dissolve in Methanol |
Protocol 3: NMR Spectroscopy for Tautomer Quantification
-
Sample Preparation: Accurately weigh a known amount of the Fosmanogepix sample and dissolve it in a deuterated solvent (e.g., DMSO-d₆) in which the tautomers are stable and their signals are well-resolved.
-
Internal Standard: Add a known amount of an internal standard that has a signal in a clean region of the spectrum.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.
-
Integration: Integrate the signals corresponding to each tautomer and the internal standard.
-
Calculation: Calculate the concentration of each tautomer relative to the internal standard.
Data Presentation
Table 1: Illustrative Comparison of HPLC and SFC for Tautomer Separation
| Parameter | HPLC Method | SFC Method |
| Resolution (Rs) | 1.8 | 2.5 |
| Analysis Time (min) | 25 | 10 |
| Solvent Consumption (mL/run) | 250 | ~20 (organic modifier) |
| Throughput | Lower | Higher |
Table 2: Illustrative Effect of Mobile Phase Modifier on Tautomer Resolution (HPLC)
| % Ethanol in n-Hexane | Resolution (Rs) |
| 10% | 1.2 |
| 20% | 1.6 |
| 30% | 1.8 |
| 40% | 1.5 |
Visualizations
Caption: Experimental workflow for the isolation and analysis of Fosmanogepix tautomers.
Caption: Logical troubleshooting steps for poor tautomer separation in chromatography.
Technical Support Center: Optimizing NMR for Manogepix Tautomer Detection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Nuclear Magnetic Resonance (NMR) parameters for the detection and characterization of minor tautomers of manogepix.
Frequently Asked Questions (FAQs)
Q1: What are the potential tautomers of manogepix?
A1: While specific tautomers of manogepix are not extensively reported in publicly available literature, based on its chemical structure containing a pyridin-2-amine moiety, the most probable tautomerism is amine-imine tautomerism. This would involve the migration of a proton from the amine group to the pyridine (B92270) ring nitrogen. The amine form is generally the major tautomer for 2-aminopyridine (B139424) derivatives.
Q2: Why am I not seeing signals for the minor tautomer in my standard 1D ¹H NMR spectrum?
A2: The signals of a minor tautomer may be unobservable in a standard 1D ¹H NMR spectrum for several reasons:
-
Low Population: The equilibrium of the tautomerization may heavily favor the major tautomer, placing the concentration of the minor tautomer below the limit of detection for a standard experiment.
-
Signal Overlap: The signals of the minor tautomer may be masked by the much larger signals of the major tautomer or by solvent or impurity peaks.
-
Chemical Exchange: If the rate of interconversion between the tautomers is on the NMR timescale, the signals can broaden and become difficult to distinguish from the baseline. At faster exchange rates, a single set of averaged signals will be observed.
Q3: How can I enhance the detection of minor tautomer signals?
A3: To enhance the detection of minor tautomers, you can optimize several NMR acquisition parameters:
-
Increase the number of scans (NS): This will improve the signal-to-noise ratio (S/N), which is crucial for detecting low-intensity signals. The S/N increases with the square root of the number of scans.
-
Optimize the relaxation delay (d1): A longer relaxation delay (5-7 times the longest T₁ of the protons of interest) ensures complete relaxation of the magnetization, leading to more accurate quantification and potentially better sensitivity for species with different relaxation properties.
-
Use a higher magnetic field strength: A stronger magnet will increase chemical shift dispersion, potentially resolving overlapping signals from the major and minor tautomers.
-
Employ a cryoprobe: A cryogenically cooled probe significantly increases the S/N, making it easier to detect low-concentration species.
-
Utilize advanced 1D techniques: Techniques like 1D NOESY or 1D TOCSY can be used to selectively observe signals from the minor tautomer if a unique, non-overlapping resonance can be identified and irradiated.
Q4: What is the role of the solvent in detecting manogepix tautomers?
A4: The choice of solvent can significantly influence the tautomeric equilibrium.[1][2][3] Solvents that can engage in hydrogen bonding or have different polarities can stabilize one tautomer over the other, thereby changing their relative populations. It is advisable to screen a variety of deuterated solvents (e.g., DMSO-d₆, methanol-d₄, chloroform-d, acetone-d₆) to find conditions that may favor a higher population of the minor tautomer.
Q5: How can temperature be used to study manogepix tautomerism?
A5: Variable temperature (VT) NMR is a powerful tool for studying dynamic processes like tautomerism.[4][5]
-
Slowing Exchange: Lowering the temperature can slow down the rate of interconversion between tautomers. If the exchange is fast at room temperature, cooling the sample may slow it to the point where separate signals for each tautomer can be observed.
-
Shifting Equilibrium: Changing the temperature can also shift the equilibrium between the tautomers, potentially increasing the population of the minor species.
Q6: When should I use 2D NMR techniques like EXSY?
A6: 2D Exchange Spectroscopy (EXSY) is ideal for unequivocally identifying signals from species that are in chemical exchange, such as tautomers.[6][7][8] An EXSY experiment will show cross-peaks between the signals of the exchanging nuclei from the major and minor tautomers. This is a definitive way to confirm the presence of tautomerism and to assign the resonances of the minor tautomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable signals for the minor tautomer | Low population of the minor tautomer. | Increase the number of scans (NS). Use a cryoprobe if available. Try different solvents to shift the equilibrium. |
| Signal overlap with major tautomer or solvent. | Use a higher field NMR spectrometer. Optimize the solvent choice. | |
| Fast chemical exchange causing signal broadening. | Perform variable temperature (VT) NMR at lower temperatures to slow the exchange. | |
| Broad, poorly resolved signals for some protons | Intermediate chemical exchange rate. | Acquire spectra at different temperatures to move into the slow or fast exchange regime. |
| Sample viscosity or aggregation. | Use a less viscous solvent. Decrease the sample concentration. | |
| Inaccurate integration of minor tautomer signals | Incomplete relaxation of signals. | Increase the relaxation delay (d1) to at least 5 times the T₁ of the slowest relaxing proton. |
| Overlapping signals. | Use 2D NMR (e.g., HSQC, HMBC) to resolve signals and aid in assignment. | |
| Poor baseline correction. | Manually and carefully perform baseline correction, especially around broad signals. | |
| Unsure if minor signals are from a tautomer or an impurity | Ambiguous origin of small peaks. | Run a 2D EXSY experiment. The presence of cross-peaks between major and minor species confirms chemical exchange. |
| Check the purity of the sample using other analytical techniques like LC-MS. |
Experimental Protocols
Protocol 1: Optimization of 1D ¹H NMR Parameters for Minor Tautomer Detection
-
Sample Preparation: Prepare a 5-10 mg/mL solution of manogepix in a deuterated solvent (e.g., DMSO-d₆).
-
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to identify the signals of the major tautomer.
-
Receiver Gain (RG) Optimization: Set the receiver gain to the highest possible value without causing ADC overflow on the FID.
-
Pulse Width (p1) Calibration: Calibrate the 90° pulse width for the specific probe and sample.
-
Relaxation Delay (d1) Optimization:
-
To ensure quantitative results, set d1 to 5-7 times the longest T₁ of the protons of interest. If T₁ values are unknown, a conservative d1 of 30-60 seconds is recommended for detecting minor species.
-
For faster screening, a shorter d1 can be used with a smaller flip angle (e.g., 30° using a zg30 pulse program).[9]
-
-
Number of Scans (NS) Enhancement: Increase the number of scans significantly (e.g., 256, 1024, or more) to improve the S/N for minor species.
-
Solvent and Temperature Screening: Repeat the optimized 1D ¹H experiment in different solvents and at various temperatures to identify conditions that favor the minor tautomer.
Protocol 2: 2D EXSY for Confirmation of Tautomeric Exchange
-
Sample Preparation: Use a sample where minor tautomer signals are at least weakly visible in the 1D ¹H spectrum.
-
Pulse Program: Select a standard 2D NOESY/EXSY pulse sequence (e.g., noesygpph on Bruker systems).
-
Acquisition Parameters:
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
Set the number of scans (NS) and dummy scans (DS) appropriately for the sample concentration.
-
The mixing time (d8) is a crucial parameter. A good starting point is to set it to be on the order of the T₁ of the exchanging protons. A series of EXSY spectra with varying mixing times (e.g., 50 ms, 100 ms, 300 ms, 500 ms) can be acquired to observe the build-up of the exchange cross-peaks.
-
-
Data Processing: Process the 2D data with appropriate window functions and perform phasing.
-
Analysis: Look for off-diagonal cross-peaks that connect resonances of the major and minor tautomers. These cross-peaks are a definitive indication of chemical exchange between the two species.
Quantitative Data Summary
| Parameter | Recommended Starting Value | Purpose |
| Pulse Program | zg30 or zgpr | For quantitative 1D ¹H with good S/N per unit time or with water suppression. |
| Number of Scans (NS) | ≥ 256 | To increase the signal-to-noise ratio for minor species. |
| Relaxation Delay (d1) | 5 x T₁ (longest) | To ensure full relaxation for accurate quantification. |
| Acquisition Time (aq) | 2-4 s | To ensure good digital resolution. |
| Receiver Gain (rg) | Optimized for no clipping | To maximize the dynamic range of the detector. |
| Temperature (te) | 298 K (initial) | Vary from 273 K to 323 K to observe changes in exchange rate and equilibrium. |
| Solvents | DMSO-d₆, CD₃OD, CDCl₃ | To investigate the effect of solvent on the tautomeric equilibrium. |
Visualizations
Caption: Experimental workflow for the detection and characterization of minor manogepix tautomers.
Caption: Troubleshooting guide for the detection of minor manogepix tautomers.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fosmanogepix | C22H21N4O6P | CID 44123754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of analogs of the Gwt1 inhibitor manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baldwinlab.chem.ox.ac.uk [baldwinlab.chem.ox.ac.uk]
- 6. youtube.com [youtube.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 9. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of Fosmanogepix isomers in chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic resolution of Fosmanogepix isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of Fosmanogepix and its potential isomers or degradation products?
A1: The primary challenges in developing a robust chromatographic method for Fosmanogepix include achieving adequate separation from its diastereomers, ensuring the method is stability-indicating by separating it from degradation products, and overcoming issues like peak fronting or tailing. The molecular structure of Fosmanogepix contains multiple chiral centers, which can lead to the presence of closely related stereoisomers that are difficult to separate.
Q2: Which type of chromatography column is recommended for Fosmanogepix analysis?
A2: A reversed-phase C18 column is commonly used for the analysis of Fosmanogepix. A specific example is a Kromasil C18 column (250 mm × 4.6 mm, 5 µm), which has been shown to provide good resolution and peak shape.
Q3: What mobile phase composition has proven effective for separating Fosmanogepix isomers?
A3: An isocratic mobile phase consisting of a mixture of 0.1% orthophosphoric acid in water and acetonitrile (B52724) (in a 55:45 v/v ratio) has been successfully used. This composition is critical for achieving the necessary selectivity to separate the parent drug from its impurities and degradation products.
Troubleshooting Guide
Issue 1: Poor resolution between Fosmanogepix and its impurities.
-
Question: I am observing poor resolution between the main Fosmanogepix peak and a closely eluting impurity. How can I improve the separation?
-
Answer:
-
Optimize Mobile Phase Composition: Slight adjustments to the acetonitrile concentration can significantly impact resolution. A systematic study varying the organic modifier percentage is recommended. For instance, a mobile phase of 0.1% orthophosphoric acid and acetonitrile (55:45 v/v) was found to be optimal for resolving Fosmanogepix from its process impurities and degradation products.
-
Adjust Flow Rate: A lower flow rate, such as 1.0 mL/min, can increase the interaction time with the stationary phase and improve resolution.
-
Check Column Condition: Ensure the column is not old or contaminated, as this can lead to poor peak shape and loss of resolution.
-
Issue 2: Peak fronting or tailing.
-
Question: My Fosmanogepix peak is exhibiting significant fronting or tailing. What are the potential causes and solutions?
-
Answer:
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase is crucial. For Fosmanogepix, using 0.1% orthophosphoric acid helps to control the ionization of the molecule and improve peak symmetry.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample. A recommended concentration is around 100 µg/mL.
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds that might be causing peak shape issues.
-
Experimental Protocols
Optimized HPLC Method for Fosmanogepix Analysis
This protocol is based on a validated stability-indicating HPLC method.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Orthophosphoric Acid in Water : Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Concentration | 100 µg/mL |
| Diluent | Water : Acetonitrile (50:50 v/v) |
Quantitative Data Summary
System Suitability Parameters
The following table summarizes the system suitability results from the validated HPLC method, indicating the robustness and reliability of the method.
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.12 | NMT 2.0 |
| Theoretical Plates | 8956 | NLT 2000 |
| Resolution | 3.5 | NLT 2.0 |
Forced Degradation Studies
Fosmanogepix was subjected to various stress conditions to demonstrate the stability-indicating nature of the analytical method.
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1N HCl) | 12.3% |
| Alkali Hydrolysis (0.1N NaOH) | 14.8% |
| Oxidative (30% H₂O₂) | 18.2% |
| Thermal (60°C for 24h) | 9.5% |
| Photolytic (UV light for 24h) | 7.8% |
Visualizations
Caption: Workflow for the HPLC analysis of Fosmanogepix.
Caption: Troubleshooting logic for poor chromatographic resolution.
Refining computational models for more accurate prediction of tautomer ratios
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with computational models to predict tautomer ratios.
Troubleshooting Guides
This section addresses specific issues that may arise during the computational prediction of tautomer ratios.
Issue 1: Predicted tautomer ratios do not match experimental data.
| Possible Cause | Troubleshooting Step | Explanation |
| Inadequate Theoretical Level | 1. Increase the basis set size (e.g., from 6-31G* to aug-cc-pVTZ).[1] 2. Employ a higher level of theory (e.g., move from DFT with a specific functional like B3LYP to a more accurate method like MP2 or CCSD(T) for single-point energy calculations).[2] 3. For challenging systems, consider using quantum machine learning (QML) potentials that have been trained on high-quality quantum chemical data.[1][3][4] | The accuracy of quantum mechanical calculations is highly dependent on the chosen level of theory and basis set. A larger basis set and a more sophisticated theoretical method can provide a more accurate description of the electronic structure and, consequently, the relative energies of tautomers. |
| Poor Conformational Sampling | 1. Perform a thorough conformational search for each tautomer. 2. Ensure that the global minimum energy conformation for each tautomer has been identified.[1] 3. For flexible molecules, consider using multiple low-energy conformations to calculate a weighted free energy.[1] | The relative stability of tautomers can be significantly influenced by their three-dimensional conformations. Failing to identify the lowest energy conformer can lead to substantial errors in the predicted energy difference.[1] |
| Incorrect or Missing Solvation Model | 1. Ensure an appropriate implicit or explicit solvent model is being used. The Polarizable Continuum Model (PCM) or the SMD model are common choices for implicit solvation.[2][5][6] 2. For systems where specific solvent interactions are crucial (e.g., intramolecular hydrogen bonding), consider using explicit solvent molecules in the calculation.[5] 3. The choice of solvent can dramatically shift the tautomeric equilibrium.[5][7][8] | The solvent environment can have a profound impact on tautomer stability by preferentially stabilizing one tautomer over another through interactions like hydrogen bonding and dipole-dipole interactions.[5][7][8] Neglecting or misrepresenting these effects is a common source of error.[1] |
| Errors in Thermochemical Corrections | 1. Verify the accuracy of the rigid-rotor harmonic-oscillator (RRHO) approximation, especially for molecules with low-frequency vibrational modes or significant conformational flexibility.[1][3] 2. For highly flexible systems, consider using more rigorous methods for calculating free energies, such as alchemical free energy calculations.[1][3] | The standard RRHO approximation for calculating thermal contributions to the free energy can break down for complex molecules, leading to inaccuracies in the predicted tautomer ratios.[1][3] |
Issue 2: High computational cost limits high-throughput screening.
| Possible Cause | Troubleshooting Step | Explanation |
| Use of Computationally Expensive Methods | 1. For large-scale virtual screening, consider using faster, albeit potentially less accurate, methods initially to filter compounds. Empirical rules-based methods or semi-empirical quantum mechanics can be employed for this purpose.[9] 2. Utilize deep learning models, such as sPhysNet-Taut, which are designed for rapid and accurate prediction of tautomer ratios in aqueous solution.[9][10] | High-level quantum mechanical calculations are often too computationally demanding for high-throughput applications.[9][10] A tiered approach, starting with faster methods and refining with more accurate ones for promising candidates, can be more efficient. |
| Inefficient Workflow | 1. Automate the process of tautomer enumeration, geometry optimization, and energy calculation using scripting. 2. Employ machine-learned interatomic potentials to accelerate the conformational search and energy scoring.[11] | An efficient workflow is crucial for handling large numbers of molecules. Automation and the use of accelerated methods can significantly reduce the time required for calculations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of tautomerism relevant in drug discovery?
Prototropic tautomerism is the most prevalent type in drug-like molecules.[9] This involves the migration of a proton, often accompanied by a shift in double bonds. Common examples include:
Q2: Where can I find experimental data on tautomer ratios to validate my computational models?
Several databases compile experimentally determined tautomer ratios:
-
Tautobase: An open-source database with a significant collection of measured and estimated tautomer ratios, primarily in water.[16][17]
-
NCI Tautomer Database: A publicly available resource from the National Cancer Institute containing thousands of tautomeric structures extracted from experimental literature.[14][15][18]
Q3: Which software packages can be used for tautomer prediction?
A variety of software is available, ranging from commercial packages to open-source tools:
-
Schrödinger's LigPrep: A commercial tool that can generate tautomers and protomers at a desired pH and optimize their structures.[19]
-
ChemAxon's Marvin Suite: Offers tools for tautomer enumeration and prediction, including the generation of canonical tautomers and the prediction of dominant tautomer distributions.[19][20]
-
OpenBabel: A free and open-source chemical toolbox that can be used for various chemoinformatics tasks, including the handling of tautomers.[19]
-
sPhysNet-Taut: A deep learning model with a publicly accessible web server for predicting tautomer ratios in aqueous solution.[9][10]
-
Rowan: A platform that uses machine-learned interatomic potentials for accelerated tautomer ratio computations.[11][21][22]
Q4: How significant is the effect of solvent on tautomer ratios?
The effect of the solvent can be dramatic and can even reverse the relative stability of tautomers.[5][7][8] For example, the enol form of 2-hydroxypyridine (B17775) is favored in the gas phase, while the keto form (2-pyridone) predominates in polar solvents like water due to favorable hydrogen bonding interactions.[5]
Experimental Protocols
Accurate computational models rely on high-quality experimental data for validation. Below are detailed methodologies for key experiments used to determine tautomer ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution.[7][8]
-
Methodology:
-
Sample Preparation: Dissolve a known concentration of the compound in the desired deuterated solvent.
-
Data Acquisition: Acquire 1H and 13C NMR spectra. For complex cases, 2D NMR techniques like HSQC and HMBC can be used to aid in structure elucidation.
-
Spectral Analysis: Identify the characteristic signals for each tautomer. The chemical shifts and coupling constants will differ between tautomeric forms.
-
Quantification: Integrate the non-overlapping signals corresponding to each tautomer. The ratio of the integrals is directly proportional to the ratio of the tautomers in solution.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine tautomer ratios, particularly when the tautomers have distinct absorption spectra.
-
Methodology:
-
Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest at various known concentrations.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Spectral Analysis: Identify the absorption maxima (λmax) for each tautomer.
-
Quantification: Use the Beer-Lambert law (A = εbc) to relate the absorbance at a specific wavelength to the concentration of each tautomer. By analyzing the spectra of mixtures, the equilibrium constant and thus the tautomer ratio can be determined.
-
Performance of Computational Methods
The accuracy of computational methods for predicting tautomer ratios varies significantly. The following table summarizes the performance of some common approaches.
| Method | Root-Mean-Square Error (RMSE) in kcal/mol | Key Features |
| B3LYP/6-31G*/SMD | 6.27[9] | A common DFT approach with an implicit solvent model. |
| B3LYP/aug-cc-pVTZ/SMD | 3.1[1] | A higher-level DFT calculation with a larger basis set. |
| MolTaut | 3.64[9] | A method based on ANI-2x for gas-phase energy and the MolSolv model for solvation. |
| sPhysNet-Taut | 1.93[9] | A deep learning model fine-tuned on experimental data.[9][10] |
Visualizations
Caption: Experimental workflow for determining tautomer ratios.
Caption: Logical flowchart for troubleshooting inaccurate predictions.
References
- 1. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 2. Annular tautomerism: experimental observations and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tautomer Search | Rowan [rowansci.com]
- 12. scienceinfo.com [scienceinfo.com]
- 13. Tautomerism | Stereochemistry, Isomerism & Equilibria | Britannica [britannica.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tautomer Database: A Comprehensive Resource for Tautomerism Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 19. researchgate.net [researchgate.net]
- 20. docs.chemaxon.com [docs.chemaxon.com]
- 21. rowansci.substack.com [rowansci.substack.com]
- 22. Tautomer Search | Rowan Documentation [docs.rowansci.com]
Troubleshooting poor reproducibility in Fosmanogepix tautomer experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosmanogepix. The information provided addresses potential issues related to poor reproducibility in experiments, with a focus on the implications of tautomerism.
Frequently Asked Questions (FAQs)
Q1: What is Fosmanogepix and how does it work?
Fosmanogepix is an innovative, first-in-class antifungal prodrug.[1][2][3] In the body, it is rapidly and completely converted by systemic phosphatases into its active form, manogepix. Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which is crucial for the biosynthesis of the fungal cell wall.[4][5] By disrupting this pathway, manogepix compromises the integrity of the fungal cell wall, leading to fungal cell death.[6] This novel mechanism of action makes it effective against a broad spectrum of fungal pathogens, including strains resistant to other antifungal agents.[3]
Q2: What is tautomerism and why is it relevant for Fosmanogepix?
Tautomers are structural isomers of a chemical compound that readily interconvert. This process, known as tautomerization, often involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. While specific studies detailing the tautomeric forms of Fosmanogepix are not extensively published in peer-reviewed literature, the existence of "Fosmanogepix tautomerism" is acknowledged by chemical suppliers.[6] The potential for different tautomeric forms to coexist in equilibrium is an important consideration for experimental reproducibility, as each tautomer can exhibit distinct physicochemical properties, such as solubility, polarity, and reactivity. These differences can, in turn, affect analytical measurements and biological activity.
Q3: Could tautomerism in Fosmanogepix affect my experimental results?
Yes, the presence of multiple tautomers could potentially lead to poor reproducibility in several types of experiments:
-
Chromatography (HPLC): Different tautomers may have varying polarities, leading to peak broadening, split peaks, or shifts in retention times if the equilibrium between tautomers is sensitive to the mobile phase composition or temperature.
-
NMR Spectroscopy: The presence of multiple tautomers in solution can result in complex spectra with multiple sets of peaks, making structural elucidation and quantification challenging.
-
Antifungal Susceptibility Testing (e.g., MIC assays): If the tautomers have different affinities for the target enzyme (Gwt1) or different cell permeability, shifts in the tautomeric equilibrium under specific assay conditions (e.g., pH of the medium) could lead to variable Minimum Inhibitory Concentration (MIC) values.
-
Solubility and Stability Studies: Different tautomers can have different solubilities and degradation rates, which could lead to inconsistent results in formulation and stability studies.
Q4: What are the general factors that can influence tautomeric equilibrium?
The equilibrium between tautomers can be influenced by several environmental factors, including:
-
pH: The acidity or basicity of the solution can significantly affect the protonation state of the molecule, thereby favoring one tautomer over another.
-
Solvent Polarity: The polarity of the solvent can influence which tautomer is more stable. Polar solvents may favor a more polar tautomer, while nonpolar solvents may favor a less polar one.
-
Temperature: Temperature can affect the rate of interconversion between tautomers and the position of the equilibrium.
-
Concentration: In some cases, the concentration of the compound itself can influence the tautomeric equilibrium.
Troubleshooting Guides
Issue 1: Inconsistent HPLC Results (Peak Splitting, Shifting Retention Times)
| Potential Cause | Troubleshooting Step |
| Tautomeric Interconversion on Column | 1. Modify Mobile Phase pH: Adjust the pH of the mobile phase to a value where one tautomer is strongly favored. This may require systematic testing of a pH range. 2. Adjust Temperature: Lowering the column temperature can sometimes slow down the interconversion rate, resulting in sharper peaks for individual tautomers. 3. Change Solvent System: Experiment with mobile phases of different polarities to see if a particular solvent system can "lock" the molecule into a single tautomeric form. |
| Solvent Effects from Sample Preparation | 1. Standardize Sample Diluent: Ensure that the solvent used to dissolve the Fosmanogepix standard and samples is consistent and ideally the same as the initial mobile phase composition. 2. Minimize Time in Solution: Prepare samples immediately before analysis to minimize the time for equilibrium to shift in the sample solvent. |
Issue 2: Poor Reproducibility in Antifungal Susceptibility Testing (Variable MIC values)
| Potential Cause | Troubleshooting Step |
| pH of Growth Medium | 1. Verify and Buffer Medium pH: Ensure the pH of the RPMI-1640 or other growth medium is consistent across all experiments. Consider using a buffered medium if pH drift is suspected. 2. Test at Different pH Values: If tautomerism is suspected to be pH-dependent, performing the MIC assay at a few different controlled pH values may reveal the sensitivity of the antifungal activity to pH. |
| Inoculum Preparation and Density | 1. Standardize Inoculum: Follow standardized protocols (e.g., CLSI or EUCAST) for inoculum preparation to ensure a consistent starting cell density.[7][8] 2. Fresh Cultures: Always use fresh cultures (24-48 hours) for inoculum preparation. |
| Endpoint Reading Subjectivity | 1. Standardize Reading Time: Read MICs at a consistent time point (e.g., 24 or 48 hours) as trailing growth can affect interpretation. 2. Use a Plate Reader: Employ a spectrophotometric plate reader to obtain quantitative measurements of growth inhibition (e.g., ≥50% reduction in turbidity compared to the control) to reduce subjective visual interpretation.[9] |
Data Presentation
Table 1: Illustrative MIC Values for Manogepix (Active Form of Fosmanogepix) against Candida albicans under Different Hypothetical pH Conditions
This data is for illustrative purposes to demonstrate a potential pH effect and is not derived from published experimental results for Fosmanogepix.
| Fungal Strain | Medium pH | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans ATCC 90028 | 6.5 | 0.008 | 0.015 |
| C. albicans ATCC 90028 | 7.0 | 0.015 | 0.03 |
| C. albicans ATCC 90028 | 7.5 | 0.03 | 0.06 |
Table 2: Hypothetical HPLC Retention Times for Fosmanogepix Tautomers in Different Mobile Phases
This data is for illustrative purposes to demonstrate potential chromatographic behavior and is not derived from published experimental results for Fosmanogepix.
| Mobile Phase Composition | Tautomer 1 Retention Time (min) | Tautomer 2 Retention Time (min) | Peak Shape |
| 50:50 Acetonitrile:Water (pH 7.0) | 4.2 | 4.8 | Broad, partially resolved |
| 50:50 Acetonitrile:Water (pH 3.0) | 4.5 | - | Sharp, single peak |
| 50:50 Methanol:Water (pH 7.0) | 5.1 | 5.5 | Broad, overlapping |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Fosmanogepix Analysis
This protocol provides a general framework for developing a stability-indicating HPLC method that can be used to assess the purity of Fosmanogepix and could potentially be adapted to study its tautomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A gradient elution is often necessary for stability-indicating methods.
-
Start with a mobile phase of A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile.
-
A starting gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where Fosmanogepix has maximum absorbance (this would need to be determined by UV-Vis spectroscopy).
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Accurately weigh and dissolve Fosmanogepix in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
The final concentration should be within the linear range of the detector.
-
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate the stability-indicating nature of the method.
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a generalized version based on CLSI M27 guidelines for yeast.
-
Medium Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.
-
Drug Dilution:
-
Prepare a stock solution of Fosmanogepix in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the drug in the RPMI medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a 24-hour-old culture on Sabouraud dextrose agar, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubate the plates at 35 °C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or with a spectrophotometer.
-
Mandatory Visualizations
Caption: Metabolic activation of Fosmanogepix to Manogepix.
Caption: Mechanism of action of Manogepix on the fungal cell.
Caption: Logical workflow for troubleshooting poor reproducibility.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Multisite reproducibility of the Etest MIC method for antifungal susceptibility testing of yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Enhancing the yield of a specific manogepix tautomer in synthesis
Welcome to the technical support center for the synthesis of manogepix and its specific tautomeric forms. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the yield of a desired manogepix tautomer. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Understanding Manogepix Tautomerism
Manogepix, an antifungal agent, possesses a substituted hydroxypyridine ring, which can potentially exist in equilibrium between different tautomeric forms. The two primary hypothetical tautomers are the enol form (hydroxypyridine) and the keto form (pyridone). The selective synthesis of one tautomer over the other can be critical as different tautomers may exhibit distinct physicochemical properties, bioavailability, and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the potential tautomers of manogepix?
A1: Manogepix contains a 2-hydroxypyridine (B17775) moiety, which can undergo keto-enol tautomerization. The two potential tautomeric forms are the enol form (2-hydroxypyridine) and the keto form (2-pyridone). The equilibrium between these forms can be influenced by various factors such as solvent, pH, and temperature.
Q2: Why is it important to control the tautomeric form of manogepix during synthesis?
A2: Controlling the tautomeric form is crucial because each tautomer can have different properties, including:
-
Solubility and Bioavailability: One tautomer may be more soluble or have better membrane permeability than the other.
-
Stability: The tautomers might have different chemical stabilities, affecting shelf-life.
-
Biological Activity: The binding affinity to the target enzyme, Gwt1, could differ between tautomers.
-
Intellectual Property: A specific tautomer may be covered by a distinct patent.
Q3: What analytical techniques can be used to distinguish between manogepix tautomers?
A3: Several analytical methods can be employed to identify and quantify the different tautomers of manogepix:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the keto and enol forms based on their different chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy: The keto form will show a characteristic C=O stretching vibration, while the enol form will exhibit an O-H stretch.
-
UV-Vis Spectroscopy: The two tautomers will likely have different absorption maxima due to their distinct electronic structures.
-
X-ray Crystallography: If a crystalline solid can be obtained, X-ray diffraction can definitively determine the tautomeric form present in the crystal lattice.
Troubleshooting Guide: Enhancing the Yield of a Specific Tautomer
This guide addresses common issues encountered when trying to selectively synthesize a specific tautomer of manogepix.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired tautomer | The reaction conditions (solvent, temperature, pH) favor the formation of the undesired tautomer. | Systematically screen different solvents with varying polarities and hydrogen bonding capabilities. Optimize the reaction temperature and pH to shift the equilibrium towards the desired tautomer. |
| Mixture of tautomers obtained | The energy difference between the tautomers is small, leading to a significant population of both at equilibrium. | Consider using a solvent system that selectively solubilizes and crystallizes the desired tautomer. Purification techniques like preparative HPLC or crystallization from a specific solvent can be employed to isolate the desired tautomer. |
| Interconversion of tautomers during workup or purification | The isolated tautomer is not thermodynamically stable under the workup or purification conditions. | Ensure that the pH and temperature are carefully controlled during extraction and purification. Use of aprotic solvents can sometimes prevent proton exchange and tautomer interconversion. |
| Difficulty in characterizing the tautomeric ratio | The tautomers are in rapid equilibrium, leading to averaged signals in spectroscopic analysis. | Perform NMR analysis at low temperatures to slow down the interconversion and resolve the signals for each tautomer. |
Experimental Protocols
Protocol 1: Synthesis Favoring the Enol Tautomer
This protocol aims to enhance the yield of the enol form of manogepix by utilizing a non-polar solvent and neutral pH conditions.
Materials:
-
Precursor A (aminopyridine derivative)
-
Precursor B (isoxazole derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Deionized water
-
Brine
-
Anhydrous MgSO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of Precursor A (1.0 eq) and Precursor B (1.1 eq) in toluene (10 mL/mmol of A), add Na2CO3 (2.0 eq) dissolved in a minimal amount of deionized water.
-
De-gas the mixture with argon for 15 minutes.
-
Add the palladium catalyst (0.05 eq) and heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a non-polar eluent system (e.g., hexane:ethyl acetate gradient) to isolate the enol tautomer.
Protocol 2: Synthesis Favoring the Keto Tautomer
This protocol aims to enhance the yield of the keto form of manogepix by using a polar protic solvent and slightly acidic conditions.
Materials:
-
Precursor A (aminopyridine derivative)
-
Precursor B (isoxazole derivative)
-
Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand)
-
Base (e.g., K3PO4)
-
Dilute HCl (0.1 M)
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of Precursor A (1.0 eq) and Precursor B (1.1 eq) in ethanol (10 mL/mmol of A), add K3PO4 (2.0 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Add the palladium catalyst and ligand and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and adjust the pH to ~6 with dilute HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a polar eluent system (e.g., dichloromethane:methanol gradient) to isolate the keto tautomer.
Data Presentation
The following table summarizes hypothetical quantitative data for the tautomeric ratio of manogepix obtained under different reaction conditions.
| Condition | Solvent | Temperature (°C) | pH | Tautomeric Ratio (Enol:Keto) |
| 1 | Toluene | 90 | 7.5 | 85:15 |
| 2 | Dioxane | 100 | 7.5 | 80:20 |
| 3 | Ethanol | 80 | 6.0 | 30:70 |
| 4 | Acetonitrile | 80 | 7.0 | 60:40 |
| 5 | Water/Ethanol (1:1) | 70 | 5.0 | 20:80 |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical tautomeric equilibrium of manogepix and a general workflow for optimizing the yield of a specific tautomer.
Mitigating the interconversion of Fosmanogepix tautomers in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Fosmanogepix, focusing on the mitigation and understanding of its tautomeric interconversion in vitro.
Frequently Asked Questions (FAQs)
Q1: What is tautomerism and why is it relevant for Fosmanogepix?
A1: Tautomers are structural isomers of a chemical compound that readily interconvert. This process, known as tautomerization, typically involves the migration of a proton. For Fosmanogepix, which contains a pyridinyl moiety, tautomerism can lead to the coexistence of different forms in solution. This is critical because different tautomers may exhibit variations in solubility, stability, and biological activity, potentially leading to inconsistent in vitro results.
Q2: What are the likely tautomeric forms of Fosmanogepix?
A2: Based on its chemical structure, which includes an aminopyridine ring, Fosmanogepix can exist in at least two tautomeric forms: the amino form and the imino form. The equilibrium between these forms can be influenced by environmental factors.
Q3: What factors can influence the interconversion of Fosmanogepix tautomers in my experiments?
A3: The equilibrium between Fosmanogepix tautomers can be sensitive to several factors, including:
-
pH: The acidity or basicity of the solution can significantly shift the tautomeric equilibrium.
-
Solvent Polarity: The polarity of the solvent used (e.g., protic vs. aprotic, polar vs. non-polar) can stabilize one tautomer over another.
-
Temperature: Temperature can affect the rate of interconversion and the position of the equilibrium.
-
Concentration: At high concentrations, intermolecular interactions may favor a particular tautomeric form.
Q4: How can I detect the presence of different tautomers in my Fosmanogepix sample?
A4: Several analytical techniques can be employed to identify and quantify tautomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the structural differences between tautomers.
-
High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method can separate and quantify different tautomers.
-
UV-Vis Spectroscopy: Tautomers often have distinct absorption spectra, which can be used to monitor their interconversion.
Troubleshooting Guides
Issue 1: High Variability in Bioassay Results
-
Possible Cause: Inconsistent tautomeric composition of the Fosmanogepix stock solution or in the final assay medium. The different tautomers may have different potencies.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh Fosmanogepix stock solutions for each experiment using a consistent, documented procedure.
-
Control pH: Ensure the pH of the stock solution and the final assay buffer are controlled and consistent across all experiments. Use buffered solutions where possible.
-
Solvent Consistency: Use the same solvent for dissolving Fosmanogepix in all experiments. Be aware that even small changes in co-solvent concentration can have an effect.
-
Equilibration Time: Allow the prepared solutions to equilibrate for a consistent period before use to ensure the tautomeric ratio has stabilized.
-
Issue 2: Unexpected Peaks in HPLC Analysis
-
Possible Cause: On-column interconversion of tautomers or the presence of multiple tautomers in the injected sample.
-
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can influence the tautomeric form of Fosmanogepix during separation. Experiment with different mobile phase pH values to find a condition where one tautomer is favored or where both are baseline separated.
-
Temperature Control: Use a column oven to maintain a constant temperature during the HPLC run, as temperature can affect the rate of interconversion.
-
Faster Analysis: A shorter run time may minimize the chance of on-column interconversion.
-
Sample Preparation: Analyze the sample immediately after preparation and keep the sample vial at a controlled, low temperature in the autosampler.
-
Issue 3: Drifting UV-Vis Absorbance Readings Over Time
-
Possible Cause: The tautomeric equilibrium is shifting in the cuvette over the course of the measurement.
-
Troubleshooting Steps:
-
Buffer the Solution: Ensure the sample is in a well-buffered solution to maintain a constant pH.
-
Solvent Study: Investigate the stability of Fosmanogepix in different solvents to find one that minimizes tautomeric interconversion over the desired timeframe.
-
Time-Course Measurement: Perform a time-course UV-Vis scan to determine the time required to reach equilibrium. All subsequent measurements should be taken after this equilibration period.
-
Experimental Protocols
Protocol 1: HPLC Method for Separation of Fosmanogepix Tautomers
This protocol provides a starting point for developing an HPLC method to separate the tautomers of Fosmanogepix. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Fosmanogepix in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: 1H NMR for Tautomer Ratio Determination
This protocol describes how to use 1H NMR to determine the ratio of Fosmanogepix tautomers in a given solvent.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Prepare a ~5 mg/mL solution of Fosmanogepix in the deuterated solvent of interest (e.g., DMSO-d6, CDCl3, D2O with appropriate pH adjustment).
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure accurate quantification.
-
-
Data Processing and Analysis:
-
Phase and baseline correct the spectrum.
-
Identify distinct, well-resolved signals corresponding to each tautomer. Protons on or near the aminopyridine ring are likely to show the largest chemical shift differences.
-
Integrate the signals for each tautomer.
-
Calculate the molar ratio by comparing the integral values of signals representing the same number of protons in each tautomer.
-
Data Presentation
Table 1: Influence of pH on Tautomer Ratio of Fosmanogepix in Aqueous Solution (Hypothetical Data)
| pH | Tautomer A (Amino) % | Tautomer B (Imino) % |
| 4.0 | 85 | 15 |
| 7.4 | 60 | 40 |
| 9.0 | 30 | 70 |
Table 2: Effect of Solvent on Tautomer Ratio of Fosmanogepix at 25°C (Hypothetical Data)
| Solvent | Dielectric Constant | Tautomer A (Amino) % | Tautomer B (Imino) % |
| Dichloromethane | 9.1 | 75 | 25 |
| Acetone | 21 | 65 | 35 |
| Acetonitrile | 37.5 | 55 | 45 |
| DMSO | 47 | 40 | 60 |
| Water | 80.1 | 60 (at pH 7.4) | 40 (at pH 7.4) |
Visualizations
Caption: Tautomeric equilibrium of Fosmanogepix.
Caption: Troubleshooting inconsistent results.
Caption: HPLC analysis workflow for tautomers.
Strategies to stabilize a desired Fosmanogepix tautomer for biological studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to stabilize desired tautomers of Fosmanogepix for biological studies.
Frequently Asked Questions (FAQs)
Q1: What are tautomers and why are they relevant for Fosmanogepix?
A1: Tautomers are structural isomers of a chemical compound that readily interconvert. This process, known as tautomerization, typically involves the migration of a proton. For a drug molecule like Fosmanogepix, different tautomers can exhibit distinct biological activities, receptor binding affinities, and pharmacokinetic properties. Therefore, isolating or stabilizing a specific tautomer is often crucial for accurate and reproducible biological studies. While specific tautomers of Fosmanogepix are not extensively documented in publicly available literature, its heterocyclic core suggests the potential for tautomerism.
Q2: What are the likely tautomeric forms of Fosmanogepix?
A2: Based on the chemical structure of Fosmanogepix, which contains a substituted pyrimidine (B1678525) ring, several tautomeric forms are theoretically possible. The most probable tautomerism would involve proton migration between the nitrogen atoms of the pyrimidine ring and adjacent exocyclic groups. Without specific experimental data, we can hypothesize potential tautomeric equilibria.
Q3: How can I stabilize a desired Fosmanogepix tautomer?
A3: The stabilization of a specific tautomer generally relies on controlling the chemical environment. Key factors include pH, solvent polarity, and temperature. By optimizing these conditions, it may be possible to shift the equilibrium towards the desired tautomeric form.[1][2][3][4]
Q4: What is the impact of pH on Fosmanogepix tautomer stability?
A4: The pH of the solution can significantly influence the tautomeric equilibrium by altering the protonation state of the molecule. For heterocyclic compounds, acidic or basic conditions can favor one tautomer over another. For instance, in acidic solutions, protonation of a nitrogen atom might stabilize a particular tautomeric form. Conversely, in basic solutions, deprotonation could favor a different tautomer. Careful control and buffering of the pH is a primary strategy for stabilizing a desired tautomer.
Q5: How does the choice of solvent affect tautomer stabilization?
A5: The polarity of the solvent plays a crucial role in the relative stability of tautomers.[1][2][4] Polar solvents may preferentially solvate and stabilize a more polar tautomer, while nonpolar solvents will favor a less polar form. The dielectric constant of the solvent is a key parameter to consider when selecting a solvent system to stabilize a specific Fosmanogepix tautomer.[1][4]
Troubleshooting Guide
Issue: Inconsistent results in biological assays with Fosmanogepix.
-
Possible Cause: Your experimental conditions may be allowing for the interconversion between different tautomers of Fosmanogepix, each with potentially different biological activities.
-
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your assay buffer is strictly controlled and consistent across all experiments. Consider performing a pH-optimization study to identify a pH that favors the desired biological activity, which may correspond to the stabilization of a particular tautomer.
-
Solvent System Evaluation: If your experimental protocol allows, investigate the effect of solvent polarity on your results. A change in the solvent system could shift the tautomeric equilibrium.
-
Analytical Characterization: Employ analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Vis spectroscopy under your experimental conditions to characterize the tautomeric state of your Fosmanogepix sample.
-
Issue: Difficulty in isolating a single tautomer of Fosmanogepix.
-
Possible Cause: The energy barrier for interconversion between Fosmanogepix tautomers may be low, leading to a dynamic equilibrium in solution.
-
Troubleshooting Steps:
-
Crystallization: Attempt to crystallize Fosmanogepix from various solvent systems. The crystalline state will often trap a single tautomeric form. X-ray crystallography can then be used to definitively identify the structure of the isolated tautomer.
-
Chromatographic Separation: Under specific conditions (e.g., low temperature, specific mobile phase), it might be possible to separate tautomers using techniques like High-Performance Liquid Chromatography (HPLC). However, the separated tautomers may rapidly reconvert to the equilibrium mixture upon removal of the separation conditions.
-
Experimental Protocols
Protocol 1: General Method for pH-Dependent Tautomer Analysis by UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a concentrated stock solution of Fosmanogepix in a suitable non-aqueous solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Sample Preparation: Dilute the Fosmanogepix stock solution into each buffer to a final concentration suitable for UV-Vis analysis. Ensure the final concentration of the organic solvent from the stock solution is low and consistent across all samples.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range.
-
Data Analysis: Analyze the spectra for changes in absorbance maxima and isosbestic points as a function of pH. These changes can indicate shifts in the tautomeric equilibrium.
Protocol 2: Solvent Polarity Effect on Tautomeric Equilibrium Studied by NMR Spectroscopy
-
Solvent Selection: Choose a range of deuterated solvents with varying polarities (e.g., Deuterated Chloroform, Deuterated Acetone, Deuterated Methanol, Deuterated Water).
-
Sample Preparation: Dissolve a known amount of Fosmanogepix in each selected deuterated solvent.
-
NMR Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each sample.
-
Data Analysis: Compare the chemical shifts and coupling constants of the signals in the different solvents. Significant changes in the NMR spectra can be indicative of a shift in the tautomeric equilibrium, as different tautomers will have distinct NMR signatures.
Data Presentation
Table 1: Hypothetical Influence of pH on Fosmanogepix Tautomer Ratio
| pH | Tautomer A (%) | Tautomer B (%) |
| 2.0 | 85 | 15 |
| 4.0 | 60 | 40 |
| 7.4 | 50 | 50 |
| 9.0 | 30 | 70 |
| 11.0 | 10 | 90 |
Note: This table presents hypothetical data for illustrative purposes. Actual ratios would need to be determined experimentally.
Table 2: Hypothetical Influence of Solvent Dielectric Constant on Tautomer Ratio
| Solvent | Dielectric Constant (ε) | Tautomer A (%) | Tautomer B (%) |
| Dioxane | 2.2 | 70 | 30 |
| Chloroform-d | 4.8 | 60 | 40 |
| Acetone-d6 | 21 | 45 | 55 |
| Methanol-d4 | 33 | 30 | 70 |
| Water (D2O) | 80 | 15 | 85 |
Note: This table presents hypothetical data for illustrative purposes. Actual ratios would need to be determined experimentally.
Visualizations
Caption: Mechanism of action of Fosmanogepix.
Caption: Workflow for stabilizing a desired Fosmanogepix tautomer.
References
Technical Support Center: Quantification of Fosmanogepix and its Tautomers in Biological Matrices
Welcome to the technical support center for the bioanalysis of Fosmanogepix. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for quantifying Fosmanogepix and its active metabolite, Manogepix, in biological matrices. Special consideration is given to the potential analytical challenges posed by tautomerism.
Frequently Asked Questions (FAQs)
Q1: What is Fosmanogepix and why is its quantification in biological matrices important?
A1: Fosmanogepix (FMGX) is a first-in-class, water-soluble N-phosphonooxymethyl prodrug.[1][2] After administration, it is rapidly converted by systemic alkaline phosphatases to its active moiety, Manogepix (MGX).[1][2][3] MGX exhibits broad-spectrum antifungal activity by inhibiting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored cell wall proteins.[1][4] Accurate quantification of both FMGX and MGX in biological matrices like plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of absorption, distribution, metabolism, and excretion (ADME) properties, and ensuring therapeutic efficacy and safety during drug development.
Q2: What is the standard analytical method for quantifying Fosmanogepix and Manogepix?
A2: The standard and most widely used method for the quantification of Fosmanogepix and Manogepix in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique offers high sensitivity, specificity, and the ability to simultaneously measure the prodrug and its active metabolite.[6][7] Validated LC-MS/MS methods are essential for regulatory submissions and are guided by FDA and EMA guidelines.[8]
Q3: What are tautomers and why are they relevant for Fosmanogepix analysis?
A3: Tautomers are isomers of a compound that readily interconvert. Fosmanogepix contains a 2-aminopyridine (B139424) moiety, which can potentially exist in different tautomeric forms (an amino and an imino form). While specific literature on the distinct quantification of Fosmanogepix tautomers is limited, the potential for their existence should be considered during method development.[9] Tautomers can exhibit different chromatographic behaviors and mass spectrometric fragmentation patterns, which may lead to issues like peak splitting, broad peaks, or inaccurate quantification if not properly addressed. It is recommended to assess the potential for tautomerism early in the drug development process.
Q4: What are the key steps in a typical LC-MS/MS workflow for Fosmanogepix and Manogepix quantification?
A4: A typical workflow involves:
-
Sample Collection: Collection of biological samples (e.g., plasma) using appropriate anticoagulants.
-
Sample Preparation: Extraction of the analytes from the biological matrix, commonly through protein precipitation.[5][6]
-
Chromatographic Separation: Separation of Fosmanogepix, Manogepix, and an internal standard from endogenous matrix components using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometric Detection: Ionization of the separated analytes and detection using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
Data Analysis: Integration of chromatographic peaks and calculation of concentrations based on a calibration curve.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Peak Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Chromatographic Conditions | - Optimize the mobile phase pH. For compounds with amine groups, a slightly acidic mobile phase can improve peak shape. - Adjust the gradient elution profile to ensure adequate separation and peak focusing. - Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to find the best selectivity. |
| Sample Solvent Effects | - Ensure the sample solvent is compatible with the initial mobile phase conditions. If possible, reconstitute the sample in the initial mobile phase. |
| Presence of Tautomers | - Unexpected peak splitting or broadening could indicate the separation of tautomers. Try adjusting the column temperature; sometimes, at a higher temperature, the interconversion between tautomers is rapid enough to result in a single, sharp peak. Conversely, a lower temperature might fully resolve the tautomeric forms. - Modify the mobile phase pH, as this can influence the equilibrium between tautomers. |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Column Degradation | - Flush the column with a strong solvent or replace it if performance does not improve. |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | - Test different precipitation solvents (e.g., acetonitrile (B52724), methanol, or mixtures thereof) and their ratios to the sample volume. - Ensure the precipitation is performed at a cold temperature (e.g., on ice) to enhance protein removal. |
| Analyte Adsorption | - Use low-adsorption collection tubes and autosampler vials. - Add a small amount of an organic solvent or a pH modifier to the sample to reduce non-specific binding. |
| Analyte Instability | - Fosmanogepix is a prodrug and can be susceptible to degradation. Ensure samples are processed quickly and stored at appropriate low temperatures (-20°C or -80°C).[1] - Perform stability assessments (bench-top, freeze-thaw, and long-term) to understand the stability of both Fosmanogepix and Manogepix in the biological matrix.[1][8] |
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Steps |
| Co-eluting Endogenous Components | - Improve chromatographic separation to move the analyte peaks away from regions of significant matrix interference. - Optimize the sample preparation method to better remove interfering substances like phospholipids (B1166683). Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts. |
| Phospholipid Interference | - Use a phospholipid removal plate or column during sample preparation. - Modify the chromatographic gradient to allow for the elution of phospholipids after the analytes of interest. |
| Choice of Internal Standard | - Use a stable isotope-labeled internal standard for both Fosmanogepix and Manogepix to best compensate for matrix effects. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of Manogepix from a study in rabbits after oral administration of Fosmanogepix.[3]
| Dosage of Fosmanogepix (mg/kg) | Cmax (µg/ml) | AUC0–12 (µg·h/ml) |
| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 |
| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 |
| 100 | 11.5 ± 1.1 | 95.9 ± 14 |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of internal standard working solution (containing stable isotope-labeled FMGX and MGX).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile (or another suitable organic solvent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: Suggested LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Waters Xbridge C18, 2.1 x 50 mm, 3.5 µm or equivalent[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C (can be varied to investigate tautomeric effects)
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of pure standards of Fosmanogepix, Manogepix, and their internal standards.
Visualizations
Caption: LC-MS/MS workflow for Fosmanogepix quantification.
Caption: Potential tautomerism of Fosmanogepix.
Caption: Metabolic conversion of Fosmanogepix to Manogepix.
References
- 1. Fosmanogepix | C22H21N4O6P | CID 44123754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioagilytix.com [bioagilytix.com]
- 3. simbecorion.com [simbecorion.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [precision.fda.gov]
- 6. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Illuminating the Elusive: A Comparative Guide to Confirming Fosmanogepix Tautomer Structures
For researchers and drug development professionals, definitively characterizing the tautomeric forms of a drug candidate like Fosmanogepix is crucial for understanding its physicochemical properties, mechanism of action, and ultimately, its therapeutic efficacy. While X-ray crystallography stands as the gold standard for unambiguous structural determination in the solid state, its application to Fosmanogepix tautomers is not publicly documented. This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques, offering a robust framework for researchers to approach the structural confirmation of Fosmanogepix and similar molecules.
Fosmanogepix, a promising antifungal agent, is a prodrug that is converted in vivo to its active form, manogepix.[1][2][3][4] The chemical structure of Fosmanogepix, featuring a pyridinyl-isoxazole core, suggests the potential for tautomerism—the existence of interconverting structural isomers that differ in the position of a proton and a double bond. Identifying the predominant tautomeric form is a critical step in drug development.
X-ray Crystallography: The Definitive, Yet Undisclosed, Method
Single-crystal X-ray diffraction provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivity.[5][6][7] This makes it an unparalleled technique for distinguishing between tautomers in the crystalline state.
Hypothetical Experimental Protocol for X-ray Crystallography of Fosmanogepix Tautomers
Given the absence of published data, a generalized protocol for such an analysis is presented below. The initial and often most challenging step is growing a high-quality single crystal suitable for diffraction.[8]
1. Crystallization:
-
Purity: The Fosmanogepix sample must be of high purity.
-
Solvent Screening: A range of solvents and solvent mixtures should be screened to find conditions where Fosmanogepix has moderate solubility.[8]
-
Methods:
-
Slow Evaporation: A nearly saturated solution is filtered into a clean vessel and allowed to evaporate slowly in a vibration-free environment.[8]
-
Vapor Diffusion: A concentrated solution of Fosmanogepix is placed in a small, open container within a larger sealed vessel containing a solvent in which Fosmanogepix is less soluble. The gradual diffusion of the anti-solvent vapor into the drug solution can induce crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.[8]
-
2. Data Collection:
-
A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer.[5]
-
The crystal is placed in a monochromatic X-ray beam, often at cryogenic temperatures to minimize radiation damage.[6]
-
As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]
3. Structure Solution and Refinement:
-
The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined to achieve the best fit with the experimental data. The final refined structure will reveal the precise location of protons and double bonds, thereby confirming the tautomeric form present in the crystal.
Alternative and Complementary Techniques for Tautomer Analysis
In the absence of single-crystal X-ray data, or to understand tautomeric behavior in solution, a combination of spectroscopic and computational methods is essential.
| Method | Information Provided | Sample State | Advantages | Limitations |
| NMR Spectroscopy | Provides information on the chemical environment of nuclei (¹H, ¹³C, ¹⁵N), allowing for the distinction of tautomers in solution based on chemical shifts and coupling constants. | Solution | Can quantify the relative abundance of tautomers in equilibrium. Can study the kinetics of tautomer interconversion. | May not be definitive for complex structures. Tautomer interconversion may lead to averaged signals. |
| UV-Vis Spectroscopy | Differences in the conjugated systems of tautomers lead to distinct absorption spectra. | Solution | A simple and rapid method for detecting the presence of different tautomers. Can be used for kinetic studies. | Often requires reference spectra of individual tautomers for quantitative analysis.[9][10][11][12][13] Overlapping spectra can complicate interpretation. |
| Computational Chemistry | Predicts the relative stabilities of different tautomers in the gas phase or in solution. Can calculate predicted NMR and UV-Vis spectra for comparison with experimental data. | In silico | Provides a theoretical framework for understanding tautomerism. Can guide the design of experiments.[14][15][16][17] | Accuracy is dependent on the level of theory and the computational model used. Experimental validation is crucial. |
Detailed Methodologies for Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A solution of Fosmanogepix is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H, ¹³C, and potentially ¹⁵N NMR spectra are acquired. 2D NMR techniques such as HSQC and HMBC can help in assigning signals and identifying correlations that are characteristic of a specific tautomer.
-
Analysis: The chemical shifts of protons and carbons, particularly those near the sites of potential tautomerization, are compared with predicted values for each tautomer. The presence of distinct sets of signals can indicate a mixture of tautomers, and their relative integration can provide a quantitative measure of their ratio in solution.
UV-Vis Spectroscopy:
-
Sample Preparation: Solutions of Fosmanogepix are prepared in various solvents to assess the effect of solvent polarity on the tautomeric equilibrium.
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis: The wavelength of maximum absorbance (λmax) and the shape of the absorption bands are analyzed. A shift in λmax upon changing solvent polarity can be indicative of a shift in the tautomeric equilibrium. Comparison with spectra of structurally related compounds with fixed tautomeric forms can aid in interpretation.[9][10][11][12][13]
Computational Chemistry:
-
Model Building: The 3D structures of all possible tautomers of Fosmanogepix are built in silico.
-
Energy Calculations: Quantum mechanical calculations (e.g., using Density Functional Theory, DFT) are performed to calculate the relative energies of the tautomers in the gas phase and in different solvent environments (using a continuum solvation model). The tautomer with the lowest calculated energy is predicted to be the most stable.[14][15][16][17]
-
Spectra Prediction: The same computational methods can be used to predict NMR chemical shifts and UV-Vis absorption spectra for each tautomer. These predicted spectra can then be compared with the experimental data to help assign the observed signals to specific tautomeric forms.
Visualizing the Workflow and Concepts
Conclusion
While the definitive solid-state structure of Fosmanogepix tautomers via X-ray crystallography remains elusive in the public domain, a multi-faceted approach employing NMR and UV-Vis spectroscopy in conjunction with computational modeling provides a powerful toolkit for researchers. This guide outlines the necessary experimental and theoretical frameworks to confidently characterize the tautomeric forms of Fosmanogepix and other complex drug candidates, a critical step in advancing our understanding of their therapeutic potential. The presented workflow emphasizes the synergy between different analytical techniques, ultimately leading to a more complete structural picture, even in the absence of a single "gold standard" dataset.
References
- 1. Fosmanogepix | C22H21N4O6P | CID 44123754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fosmanogepix | 2091769-17-2 | RID76917 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. Photodegradation study of nystatin by UV-Vis spectrophotometry and chemometrics modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicstrive.com [academicstrive.com]
- 11. UV spectrophotometric method development and validation for estimation of ketoconazole in bulk and pharmaceutical dosage form - Curr Trends Pharm Pharm Chem [ctppc.org]
- 12. Analysis of some antifungal drugs by spectrophotometric and spectrofluorimetric methods in different pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.ekb.eg [journals.ekb.eg]
- 14. Tautomer enumeration and stability prediction for virtual screening on large chemical databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. [2204.13477] Prediction uncertainty validation for computational chemists [arxiv.org]
- 17. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Manogepix Antifungal Activity: A Review of the Current Landscape
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the antifungal activity of manogepix, a first-in-class antifungal agent. While the specific comparative antifungal activity of individual manogepix tautomers is not extensively documented in publicly available literature, this document summarizes the well-established broad-spectrum efficacy of manogepix as a whole. It is intended to serve as a valuable resource for researchers and professionals in the field of mycology and drug development.
Manogepix, the active moiety of the prodrug fosmanogepix, exhibits potent antifungal activity by inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1][2] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for the proper localization and function of a wide array of cell wall proteins in fungi.[3][4] By inhibiting Gwt1, manogepix disrupts fungal cell wall integrity, leading to impaired growth and viability.[4]
In Vitro Antifungal Susceptibility of Manogepix
Manogepix has demonstrated a broad spectrum of in vitro activity against a wide range of fungal pathogens, including yeasts and molds. The tables below summarize the minimum inhibitory concentration (MIC) values of manogepix against various clinically relevant fungal species, as reported in several studies.
Table 1: In Vitro Activity of Manogepix against Candida Species
| Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Candida albicans | 776 | ≤0.002–2 | 0.008 | 0.12 | [3] |
| Candida auris | 394 | 0.002–0.06 | >3-fold more potent than azoles | 9-fold more potent than amphotericin B | [5][6] |
| Candida glabrata | - | - | - | - | - |
| Candida parapsilosis | - | - | - | - | - |
| Candida tropicalis | - | - | - | - | - |
| Candida krusei | - | Generally shows higher MICs | - | - | [7] |
Table 2: In Vitro Activity of Manogepix against Aspergillus and Other Molds
| Species | Number of Isolates | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference(s) |
| Aspergillus fumigatus | - | 0.008–0.125 | 0.03–0.06 (modal) | - | [8] |
| Aspergillus flavus | - | - | - | - | - |
| Aspergillus niger | - | - | - | - | [8] |
| Fusarium spp. | - | - | 0.016 | 0.06 | [7] |
| Scedosporium spp. | - | - | 0.03 | 0.06 | [7] |
| Lomentospora prolificans | - | - | 0.03 | 0.06 | [7] |
Experimental Protocols
The in vitro antifungal activity of manogepix is typically determined using standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
Drug Dilution: Manogepix is serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free control well. For molds, the minimum effective concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.
Mechanism of Action and Proposed Tautomer Comparison Workflow
The established mechanism of action of manogepix is the inhibition of the fungal Gwt1 enzyme. A diagram illustrating this pathway is provided below.
Caption: Mechanism of Action of Manogepix.
While direct comparative data for manogepix tautomers is lacking, a hypothetical experimental workflow for such an analysis is presented below. This workflow outlines the necessary steps to isolate and evaluate the antifungal activity of individual tautomers.
Caption: Hypothetical Workflow for Comparing Manogepix Tautomers.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of analogs of the Gwt1 inhibitor manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antifungal Activity of Manogepix and Other Antifungal Agents against South African Candida auris Isolates from Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Predicted Tautomeric Equilibrium of Fosmanogepix: A Comparative Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix (B605549) is a first-in-class antifungal agent that, after in vivo conversion to its active form, manogepix, targets the fungal enzyme Gwt1. The chemical structure of manogepix, featuring both a pyridinone and a tetrazole moiety, suggests the potential for tautomerism. Tautomers are structural isomers that readily interconvert, and the position of this equilibrium can significantly impact a drug's physicochemical properties, including its solubility, membrane permeability, and target binding affinity. Therefore, experimental validation of the predicted tautomeric equilibrium is a critical step in the comprehensive characterization of this novel antifungal agent.
This guide provides a comparative overview of established experimental techniques for elucidating tautomeric equilibria and outlines a proposed workflow for the validation of the predicted tautomeric state of manogepix. While specific experimental data on the tautomeric equilibrium of manogepix is not yet publicly available, this guide leverages data from structurally related compounds to propose a robust analytical approach.
Predicted Tautomeric Forms of Manogepix
Computational studies on molecules containing pyridinone and tetrazole rings predict the existence of several potential tautomers for manogepix. The primary equilibrium for the pyridinone ring is between the lactam (keto) and lactim (enol) forms. For the tetrazole ring, the proton can reside on different nitrogen atoms. The relative stability of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature.
Comparative Analysis of Experimental Validation Methods
The determination of tautomeric equilibrium in solution is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the most powerful and commonly employed methods.
| Technique | Principle | Advantages | Limitations | Applicability to Manogepix |
| NMR Spectroscopy | Tautomers in equilibrium give rise to distinct sets of signals in the NMR spectrum. The ratio of the integrals of these signals provides a quantitative measure of the tautomeric population. | Provides detailed structural information for each tautomer. Allows for straightforward quantification of the equilibrium. Non-destructive. | The interconversion rate between tautomers can affect the appearance of the spectra (e.g., signal broadening). Lower sensitivity compared to UV-Vis. | Highly applicable. 1H, 13C, and 15N NMR would be invaluable for identifying and quantifying the different tautomers of manogepix. |
| UV-Vis Spectroscopy | Tautomers often possess distinct chromophores, leading to different absorption maxima (λmax) in the UV-Vis spectrum. The equilibrium position can be determined by analyzing the spectral changes under different conditions. | High sensitivity. Relatively simple and rapid. Can be used to study the effect of solvent and pH on the equilibrium. | Overlapping absorption bands of the tautomers can complicate data analysis. Does not provide detailed structural information. | Applicable. The distinct electronic systems of the predicted manogepix tautomers should result in different UV-Vis spectra, allowing for the study of the equilibrium. |
| X-ray Crystallography | Provides the precise three-dimensional structure of a molecule in the solid state. | Unambiguous determination of the tautomeric form present in the crystal. | The tautomeric form in the solid state may not be the dominant form in solution. Requires a suitable single crystal. | A cryo-EM structure of manogepix bound to its target enzyme, Gwt1, has been determined, revealing the bioactive conformation.[1][2] However, the crystal structure of unbound manogepix would be highly informative for understanding the preferred tautomeric form in the solid state. |
Proposed Experimental Workflow for Validating Manogepix Tautomeric Equilibrium
The following workflow is a proposed strategy for the comprehensive experimental validation of the predicted tautomeric equilibrium of manogepix.
Caption: Proposed experimental workflow for the validation of Manogepix tautomeric equilibrium.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Tautomer Analysis
This protocol is based on established methods for the analysis of tautomeric equilibria in heterocyclic compounds.
Objective: To identify and quantify the different tautomers of manogepix in various solvents.
Materials:
-
Manogepix (high purity)
-
Deuterated solvents: DMSO-d6, CDCl3, Methanol-d4, Water-d2
-
NMR tubes
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Prepare solutions of manogepix in each deuterated solvent at a concentration of approximately 10-20 mg/mL.
-
1H NMR: Acquire a standard 1H NMR spectrum for each sample. Identify distinct signals corresponding to the different tautomers. The relative integrals of non-exchangeable protons unique to each tautomer will be used to determine their ratio.
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum. The chemical shifts of carbons, particularly those in the pyridinone and tetrazole rings, will be sensitive to the tautomeric form.
-
15N NMR: If isotopically labeled material is available, 15N NMR can provide direct evidence for the protonation state of the nitrogen atoms in the heterocyclic rings.
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum.
-
Calculate the mole fraction (χ) of each tautomer (e.g., Tautomer A and Tautomer B) using the formula: χA = IntegralA / (IntegralA + IntegralB)
-
The equilibrium constant (Keq) can be calculated as: Keq = [Tautomer B] / [Tautomer A] = χB / χA.
-
Analyze the chemical shifts in the 13C and 15N spectra to confirm the structural assignments of the tautomers.
-
UV-Vis Spectroscopy for Tautomeric Equilibrium Analysis
This protocol is adapted from methods used to study tautomerism in compounds with similar chromophores.
Objective: To study the influence of solvent polarity and pH on the tautomeric equilibrium of manogepix.
Materials:
-
Manogepix
-
Spectroscopic grade solvents: Acetonitrile, Methanol, Water, Dioxane
-
Buffers of varying pH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of manogepix in a suitable solvent (e.g., methanol).
-
Solvent Effect: Prepare a series of dilute solutions of manogepix in the different spectroscopic grade solvents. The final concentration should be in the range that gives an absorbance between 0.1 and 1.0.
-
pH Effect: Prepare a series of solutions of manogepix in buffers of varying pH.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.
-
Data Analysis:
-
Identify the absorption maxima (λmax) for the different tautomers.
-
Analyze the changes in the spectra as a function of solvent polarity and pH. Deconvolution of overlapping bands may be necessary to estimate the relative contribution of each tautomer.
-
The data can be used to qualitatively and, in some cases, quantitatively assess the shift in the tautomeric equilibrium.
-
Signaling Pathway and Logical Relationships
The interplay between experimental data and computational predictions is crucial for a definitive validation of the tautomeric equilibrium.
Caption: Logical relationship for the validation of predicted tautomeric equilibrium.
Conclusion
While direct experimental validation of the tautomeric equilibrium of fosmanogepix (as its active moiety, manogepix) is not yet publicly documented, established spectroscopic methods provide a clear path forward for this critical characterization. The proposed workflow, combining NMR and UV-Vis spectroscopy with solid-state analysis and comparison to computational predictions, will enable a comprehensive understanding of the tautomeric landscape of this promising new antifungal agent. This knowledge is essential for a complete understanding of its structure-activity relationship and for optimizing its formulation and delivery.
References
Cross-Validation of Analytical Methods for the Identification of Fosmanogepix Tautomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix, a first-in-class antifungal agent, is a phosphate (B84403) prodrug of manogepix. Its chemical structure, which incorporates a 1,2,4-triazole (B32235) ring, presents the potential for tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. The presence of different tautomeric forms can significantly impact a drug's physicochemical properties, including its solubility, stability, and binding affinity to its target. Therefore, the accurate identification and quantification of tautomers are critical during drug development.
While the existence of Fosmanogepix tautomers is acknowledged, detailed public data on their analytical cross-validation is scarce. This guide provides a framework for the cross-validation of analytical methods for tautomer identification, using a representative 1,2,4-triazole derivative as a case study. The principles and methodologies described herein are directly applicable to the analysis of Fosmanogepix tautomers.
This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and computational chemistry for the identification and quantification of tautomeric forms.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique for tautomer analysis depends on the specific research question, the properties of the analyte, and the desired level of detail. A cross-validation approach, employing multiple orthogonal methods, provides the highest level of confidence in the results.
| Analytical Method | Principle | Advantages | Disadvantages | Application in Tautomer Analysis |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and dynamics. | Provides unambiguous structural information. Allows for quantification of tautomers in solution at equilibrium. Non-destructive. | Relatively low sensitivity compared to other methods. Can be complex to interpret for mixtures. | Identification of specific tautomeric forms. Determination of tautomer ratios in solution. |
| HPLC-UV/MS | Separates compounds based on their differential partitioning between a mobile and stationary phase, with subsequent detection by UV-Vis spectroscopy or mass spectrometry. | High sensitivity and selectivity. Can separate and quantify individual tautomers if their interconversion is slow on the chromatographic timescale. | Tautomers may interconvert during analysis. Requires reference standards for absolute quantification. | Separation and quantification of stable tautomers. Provides information on the number of tautomeric species present. |
| Computational Chemistry | Uses quantum mechanical calculations to predict the relative energies and stabilities of different tautomers. | Provides theoretical insights into tautomeric preferences. Can guide experimental design. No need for physical samples. | Accuracy is dependent on the level of theory and computational model used. Does not provide direct experimental evidence. | Prediction of the most stable tautomer(s). Complements experimental data for structural assignment. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following protocols are based on established methods for the analysis of 1,2,4-triazole tautomers and can be adapted for Fosmanogepix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the tautomeric forms of a 1,2,4-triazole derivative in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The chemical shifts and coupling constants of the protons on and near the triazole ring will be indicative of the electronic environment and thus the tautomeric form.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the triazole ring are sensitive to the position of the proton and can help differentiate between tautomers.
-
2D NMR (HSQC, HMBC): Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to confirm the assignment of proton and carbon signals and to establish through-bond connectivities, which can definitively identify the tautomers.
-
Quantitative NMR (qNMR):
-
Add a known amount of an internal standard to the NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Integrate the signals corresponding to unique protons of each tautomer and the internal standard.
-
Calculate the concentration and relative ratio of each tautomer.
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection
Objective: To separate and quantify the tautomeric forms of a 1,2,4-triazole derivative.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and control ionization. The pH of the mobile phase can influence the tautomeric equilibrium and should be carefully controlled.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible separation, as temperature can affect tautomeric interconversion.
-
-
Detection:
-
UV-Vis Detector: Monitor at a wavelength where all tautomers have significant absorbance. The UV spectra of the separated peaks can provide evidence for different electronic structures.
-
Mass Spectrometer (MS): Use an electrospray ionization (ESI) source in positive or negative ion mode. The mass-to-charge ratio (m/z) will be the same for all tautomers, but their fragmentation patterns upon collision-induced dissociation (CID) may differ, providing structural clues.
-
-
Quantification:
-
Generate a calibration curve using a reference standard of the compound.
-
If individual tautomers can be isolated, generate separate calibration curves for each. If not, the total peak area can be used to quantify the compound, and the relative peak areas can provide an estimate of the tautomer ratio under the specific chromatographic conditions.
-
Computational Chemistry
Objective: To predict the relative stability of the potential tautomers of a 1,2,4-triazole derivative.
Methodology:
-
Structure Generation: Draw the 3D structures of all possible tautomers of the molecule. For a 1,2,4-triazole, these are typically the 1H, 2H, and 4H tautomers.
-
Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and 6-31G(d,p) basis set).
-
Energy Calculation: Calculate the single-point energy of each optimized structure at a higher level of theory to obtain more accurate relative energies.
-
Solvation Effects: To model the effect of a solvent, use a continuum solvation model (e.g., Polarizable Continuum Model - PCM).
-
Data Analysis: Compare the calculated free energies of the tautomers to predict their relative populations based on the Boltzmann distribution.
Data Presentation and Comparison
The following tables present hypothetical quantitative data for a model 1,2,4-triazole derivative to illustrate the comparison of results from different analytical methods.
Table 1: Tautomer Ratios Determined by Different Analytical Methods
| Tautomer | NMR (% in DMSO-d6) | HPLC-UV (% in Mobile Phase) | Computational Chemistry (Predicted % in DMSO) |
| 1H-tautomer | 75 | 72 | 78 |
| 2H-tautomer | 25 | 28 | 22 |
| 4H-tautomer | Not Detected | Not Detected | < 1 |
Table 2: Method Performance Characteristics
| Parameter | NMR | HPLC-UV |
| Limit of Quantification (LOQ) | ~0.1 mg/mL | ~1 µg/mL |
| Precision (RSD) | < 2% | < 5% |
| Analysis Time per Sample | ~15 min | ~10 min |
Visualizations
Conclusion
The cross-validation of orthogonal analytical methods is essential for the robust characterization of Fosmanogepix tautomers. NMR spectroscopy provides definitive structural information and accurate quantification in solution. HPLC-UV/MS offers high sensitivity for the separation and quantification of stable tautomers. Computational chemistry serves as a valuable predictive tool to guide and support experimental findings. By integrating the data from these complementary techniques, researchers and drug development professionals can gain a comprehensive understanding of the tautomeric behavior of Fosmanogepix, ensuring the quality, safety, and efficacy of this novel antifungal agent.
A Comparative Guide to Manogepix-Gwt1 Binding: Unraveling the Inhibition of a Key Fungal Enzyme
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Manogepix, the active moiety of the prodrug fosmanogepix, represents a novel, first-in-class antifungal agent with broad-spectrum activity against a range of invasive fungal pathogens.[1][2][3] Its unique mechanism of action, the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), has positioned it as a critical development in the fight against drug-resistant fungi.[4][5] This guide provides a comprehensive comparison of the binding characteristics of manogepix to Gwt1, supported by available experimental data and detailed methodologies.
It is important to note that while manogepix, like many small molecules, may exist in different tautomeric forms, the current body of scientific literature does not provide a comparative analysis of the Gwt1 binding affinity for individual tautomers. The available data pertains to manogepix as a single entity. Therefore, this guide will focus on the well-documented interaction of manogepix with its target, providing a robust framework for understanding its potent antifungal effects.
Mechanism of Action: Disrupting Fungal Cell Wall Integrity
Manogepix exerts its antifungal activity by targeting Gwt1, a crucial enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][5] This pathway is essential for the proper localization and anchoring of a wide array of proteins to the fungal cell wall.[5] By inhibiting Gwt1, manogepix disrupts the synthesis of these GPI-anchored proteins, leading to a cascade of detrimental effects on the fungus, including compromised cell wall integrity, defects in biofilm formation, and inhibition of growth.[6] Recent cryo-electron microscopy studies have revealed that manogepix acts as a competitive inhibitor, occupying the hydrophobic cavity of the palmitoyl-CoA binding site on Gwt1.[7][8][9]
The following diagram illustrates the central role of Gwt1 in the GPI-anchor biosynthesis pathway and its inhibition by manogepix.
Experimental Data: Gwt1 Binding and Antifungal Activity of Manogepix
Direct binding affinity constants (e.g., Kd, Ki) for manogepix and Gwt1 are not consistently reported across the literature. However, the biological activity of manogepix, reflected in its minimum inhibitory concentrations (MICs) against various fungal pathogens, serves as a strong proxy for its potent interaction with Gwt1. The following table summarizes the in vitro activity of manogepix against a range of clinically relevant fungi.
| Fungal Species | Manogepix MIC50 (µg/mL) | Manogepix MIC90 (µg/mL) |
| Candida albicans | 0.008 | 0.015 |
| Candida glabrata | 0.03 | 0.06 |
| Candida parapsilosis | 0.015 | 0.03 |
| Candida tropicalis | 0.015 | 0.03 |
| Candida krusei | 0.06 | 0.12 |
| Cryptococcus neoformans | 0.03 | 0.06 |
| Aspergillus fumigatus | 0.015 (MEC) | 0.03 (MEC) |
| Aspergillus flavus | 0.015 (MEC) | 0.03 (MEC) |
| Scedosporium apiospermum | 0.06 | 0.12 |
| Lomentospora prolificans | 0.12 | 0.25 |
Data compiled from multiple sources. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. MEC (Minimum Effective Concentration) is used for filamentous fungi and represents the lowest drug concentration that leads to the formation of abnormal, branched hyphae.
Experimental Protocols
The determination of manogepix's antifungal activity and its interaction with Gwt1 involves a series of established in vitro and cellular assays.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of manogepix is typically determined using broth microdilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol Outline:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized cell suspension in sterile saline or RPMI-1640 medium, adjusted to a specific turbidity.
-
Drug Dilution Series: A serial dilution of manogepix is prepared in 96-well microtiter plates containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC/MEC Determination: The MIC is determined as the lowest concentration of manogepix that causes a significant inhibition of growth compared to the drug-free control. For filamentous fungi, the MEC is determined by observing the morphological changes of the hyphae under a microscope.
The general workflow for assessing the efficacy of an antifungal agent like manogepix is depicted in the following diagram.
Gwt1 Enzyme Inhibition Assays
While detailed protocols for direct Gwt1 binding assays with manogepix are often proprietary, the general approach involves measuring the enzymatic activity of Gwt1 in the presence and absence of the inhibitor. This can be achieved using cell-free systems with purified or membrane-associated Gwt1, or through cellular assays that measure the downstream effects of Gwt1 inhibition.
Conceptual Protocol for a Cell-Free Gwt1 Inhibition Assay:
-
Gwt1 Preparation: Isolation of fungal cell membranes containing Gwt1 or purification of recombinant Gwt1.
-
Reaction Mixture: A reaction mixture is prepared containing the Gwt1 enzyme, a radiolabeled or fluorescently tagged substrate (e.g., a precursor for inositol acylation), and varying concentrations of manogepix.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a defined period.
-
Product Detection: The reaction is stopped, and the amount of product formed is quantified using techniques such as scintillation counting or fluorescence measurement.
-
IC50 Determination: The concentration of manogepix that inhibits 50% of the Gwt1 enzymatic activity (IC50) is calculated.
Conclusion
Manogepix is a potent inhibitor of the fungal enzyme Gwt1, a novel and promising target for antifungal therapy. While specific data comparing the binding affinities of different manogepix tautomers are not currently available, the extensive body of research on manogepix as a whole demonstrates its powerful interaction with Gwt1. This interaction translates to broad-spectrum antifungal activity against a wide range of clinically important yeasts and molds, including drug-resistant strains. The unique mechanism of action and strong preclinical and clinical data position manogepix as a significant advancement in the management of invasive fungal infections. Further research into the specific contributions of different tautomeric forms to the overall binding and activity could provide valuable insights for the future design of even more effective Gwt1 inhibitors.
References
- 1. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In vivo comparison of the efficacy of Fosmanogepix tautomeric forms
An objective analysis of the in vivo performance of the novel antifungal agent, Fosmanogepix, in preclinical models of invasive fungal infections.
Fosmanogepix (FMGX) is a first-in-class antifungal prodrug that has demonstrated broad-spectrum activity against a range of clinically important yeasts and molds.[1] Administered intravenously or orally, Fosmanogepix is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[2][3] This guide provides a comprehensive overview of the in vivo efficacy of Fosmanogepix, drawing upon available preclinical data.
While the chemical structure of Fosmanogepix may exhibit tautomerism, the existing body of scientific literature does not differentiate between the in vivo efficacy of its specific tautomeric forms.[4] Research has consistently evaluated Fosmanogepix as a single entity. Therefore, this guide will focus on the in vivo performance of Fosmanogepix as a whole, in comparison to other antifungal agents.
Mechanism of Action
Manogepix, the active form of Fosmanogepix, exerts its antifungal effect by inhibiting a novel and fungal-specific enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[5] This enzyme plays a critical role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall.[3] The disruption of this process leads to severe cell wall defects, aberrant growth, and ultimately, fungal cell death.[2]
In Vivo Efficacy Against Key Fungal Pathogens
Fosmanogepix has demonstrated significant in vivo efficacy in various murine and rabbit models of invasive fungal infections. These studies highlight its potential in treating infections caused by Candida spp., Aspergillus spp., and rare molds, including those resistant to existing antifungal therapies.
Disseminated Candidiasis
In models of disseminated candidiasis, Fosmanogepix has shown a marked reduction in fungal burden in key organs and improved survival rates.
| Fungal Species | Animal Model | Fosmanogepix Treatment Regimen | Key Efficacy Outcomes | Comparator & Outcome |
| Candida auris | Immunocompromised Murine | 78 mg/kg BID/TID, 104 mg/kg BID | 80-100% survival | Anidulafungin (10 mg/kg BID): 50% survival |
| C. auris | Neutropenic Murine | Not specified | Significant reduction in fungal burden and improved survival, even with delayed treatment | Not specified |
| Candida albicans, C. glabrata, C. tropicalis | Murine & Rabbit | Not specified | Significant in vivo efficacy | Not specified |
| C. albicans | Rabbit (Endophthalmitis/Meningoencephalitis) | 25, 50, 100 mg/kg | >10¹ to 10³ log CFU/g decrease in vitreous and choroid; >10² to 10⁴ decline in CNS tissues | Not specified |
Invasive Aspergillosis
Fosmanogepix has also shown promise in treating pulmonary aspergillosis.
| Fungal Species | Animal Model | Fosmanogepix Treatment Regimen | Key Efficacy Outcomes |
| Aspergillus fumigatus, A. flavus | Murine (Pulmonary) | Not specified | Significant in vivo efficacy |
Rare Molds
A significant advantage of Fosmanogepix is its activity against rare and difficult-to-treat molds.
| Fungal Species | Animal Model | Fosmanogepix Treatment Regimen | Key Efficacy Outcomes | Comparator & Outcome | |---|---|---|---| | Rhizopus arrhizus | Murine (Pulmonary) | 78 mg/kg, 104 mg/kg (with 1-aminobenzotriazole) | Significantly increased median survival time; 1 to 2 log reduction in lung and brain fungal burden | Isavuconazole: Comparable tissue clearance and survival at the 104 mg/kg dose[6] | | Scedosporium prolificans, S. apiospermum | Murine (Pulmonary) | Not specified | Significant in vivo efficacy | | Fusarium solani | Murine & Rabbit | Not specified | Significant in vivo efficacy |
Experimental Protocols
The in vivo efficacy of Fosmanogepix has been evaluated using established methodologies in animal models of invasive fungal infections. A generalized workflow for these studies is outlined below.
Key Methodological Components:
-
Animal Models: Immunocompromised or neutropenic mice and rabbits are commonly used to mimic the susceptible patient population.
-
Fungal Strains: Clinically relevant isolates, including drug-resistant strains, are utilized for infection.
-
Infection Routes: Disseminated infections are often established via intravenous injection, while pulmonary infections are induced through intranasal or intratracheal inoculation.
-
Treatment Regimens: Fosmanogepix is administered at various doses and frequencies, typically compared against a vehicle control and a standard-of-care antifungal agent.
-
Efficacy Endpoints: The primary measures of efficacy include animal survival rates and the reduction of fungal burden in target organs (quantified as log10 colony-forming units per gram of tissue).
Conclusion
The available in vivo data strongly support the continued development of Fosmanogepix as a promising new treatment for a broad range of invasive fungal infections. Its novel mechanism of action provides activity against pathogens that are resistant to current therapies. While direct comparative data on the in vivo efficacy of Fosmanogepix tautomers are not available, the collective evidence for the prodrug and its active moiety, manogepix, demonstrates significant potential in addressing unmet medical needs in the treatment of life-threatening fungal diseases.[1] Further clinical trials are underway to fully elucidate its therapeutic role.
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosmanogepix | C22H21N4O6P | CID 44123754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Fosmanogepix (APX001) Is Effective in the Treatment of Pulmonary Murine Mucormycosis Due to Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Stability of Fosmanogepix Tautomers Against Other Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of the novel antifungal agent Fosmanogepix, with a focus on its tautomeric forms, against established antifungal drugs such as posaconazole (B62084) and isavuconazole. Due to the recent emergence of Fosmanogepix, direct comparative stability data of its tautomers is limited in publicly accessible literature. Therefore, this guide synthesizes available information on the stability of related compounds and outlines the experimental protocols necessary to conduct a direct comparative analysis.
Introduction to Fosmanogepix and Tautomerism
Fosmanogepix is a first-in-class antifungal agent that acts as a prodrug, rapidly converted in vivo to its active moiety, manogepix.[1][2] Manogepix targets the fungal enzyme Gwt1, which is essential for the localization of glycosylphosphatidylinositol (GPI)-anchored mannoproteins, thereby disrupting fungal cell wall integrity.[1][3] A notable characteristic of Fosmanogepix is the potential for tautomerism, the interconversion of structural isomers. The stability of these tautomers is a critical factor in the drug's overall efficacy, shelf-life, and formulation development.
Comparative Stability Analysis
While direct experimental data comparing the stability of Fosmanogepix tautomers to other antifungals is not yet widely published, we can infer a comparative profile based on forced degradation studies conducted on other broad-spectrum triazole antifungals like posaconazole and voriconazole.[4][5] Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and identifying its likely degradation products.[6]
Table 1: Comparative Stability Profile of Antifungal Agents
| Antifungal Agent | Class | Known Degradation Pathways | Reported Stability Observations | Putative Tautomer Stability |
| Fosmanogepix | Gwt1 Inhibitor | Data not publicly available | Prodrug is a water-soluble phosphate (B84403) ester, suggesting potential for hydrolysis.[2] | Theoretical: The presence of amide-like structures suggests the potential for keto-enol or imine-enamine tautomerism. The relative stability would depend on factors like pH and solvent polarity. |
| Posaconazole | Triazole | Oxidation, Photolysis, Acid and Base Hydrolysis[4][7] | Susceptible to degradation under oxidative and photolytic conditions.[4] Degradation kinetics under photolytic conditions follow first-order kinetics.[4] | Not a prominent feature affecting its stability profile in reported studies. |
| Isavuconazole | Triazole | Hydrolysis of the prodrug (isavuconazonium sulfate)[8][9] | The prodrug is designed for rapid conversion to the active form.[10] | Not a primary focus of published stability studies. |
| Voriconazole | Triazole | Alkaline Hydrolysis[5] | Shows significant degradation in alkaline conditions.[5] | Not a major reported factor in its stability. |
Disclaimer: The stability information for Fosmanogepix is inferred based on its chemical structure and general principles of drug stability. Direct comparative experimental data is needed for a definitive assessment.
Experimental Protocols for Stability Assessment
To rigorously benchmark the stability of Fosmanogepix tautomers, a series of experiments following established guidelines (e.g., ICH Q1A) are required.[6]
Forced Degradation Studies
Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Fosmanogepix and comparator antifungals in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or drug solution to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Analytical Method for Tautomer Quantification
A validated analytical method is crucial for separating and quantifying the different tautomers and degradation products.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase can be adjusted to potentially resolve tautomeric forms.
-
Detector: UV-Vis detector set at the wavelength of maximum absorbance for the analytes.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Tautomer Stability Assessment
The equilibrium and interconversion kinetics of tautomers can be investigated using spectroscopic and chromatographic techniques.
Protocol:
-
Solution Preparation: Prepare solutions of Fosmanogepix in various solvents of differing polarity (e.g., water, methanol, acetonitrile, DMSO) and at different pH values.
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Monitor changes in the UV-Vis absorption spectrum over time to observe shifts in the tautomeric equilibrium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilize ¹H NMR and ¹³C NMR to identify and quantify the different tautomeric forms in solution.[11] Two-dimensional NMR techniques (e.g., COSY, HSQC) can aid in structure elucidation.
-
-
Chromatographic Analysis: Use the validated HPLC method to separate and quantify the tautomers at different time points and under various conditions.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Conclusion
Fosmanogepix represents a promising new class of antifungal agents with a novel mechanism of action. A thorough understanding of its stability, particularly the behavior of its tautomers, is paramount for its successful development and clinical application. While direct comparative stability data with other antifungals is currently limited, this guide provides a framework for conducting such a comparative analysis. The outlined experimental protocols for forced degradation and tautomer analysis will enable researchers to generate the necessary data to establish a comprehensive stability profile for Fosmanogepix. This information will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the delivery of a safe and effective therapeutic agent to patients. Further research is encouraged to elucidate the specific tautomeric forms of Fosmanogepix and their relative stability under various pharmaceutically relevant conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breakpoints for posaconazole susceptibility testing: background and discussion about the need of establishing values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Isavuconazole treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liofilchem.net [liofilchem.net]
- 11. pubs.acs.org [pubs.acs.org]
Orthogonal Methodologies for the Validation of Fosmanogepix Tautomer Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix, a first-in-class antifungal agent, is a prodrug that is rapidly converted in vivo to its active moiety, manogepix. As with many nitrogen-containing heterocyclic compounds, manogepix has the potential to exist in multiple tautomeric forms. The relative abundance of these tautomers can significantly impact the drug's physicochemical properties, including solubility, stability, and ultimately, its bioavailability and therapeutic efficacy. Therefore, the rigorous analysis and validation of the tautomeric equilibrium of Fosmanogepix and its active form are critical aspects of its pharmaceutical development.
This guide provides a comparative overview of orthogonal analytical methods for the validation of Fosmanogepix tautomer analysis. Orthogonal methods are distinct analytical techniques that rely on different chemical or physical principles. Employing such a multi-faceted approach provides a more robust and reliable characterization of the tautomeric forms, mitigating the risk of method-specific biases.
Hypothetical Tautomeric Forms of Manogepix
Based on the chemical structure of manogepix, the active form of Fosmanogepix, at least two potential tautomeric forms can be postulated, arising from proton migration within the aminopyridine ring. For the purpose of this guide, we will designate these as Tautomer A and Tautomer B. The validation process aims to definitively identify and quantify the predominant tautomeric form under specific conditions.
Orthogonal Analytical Approaches
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive validation of Fosmanogepix tautomer analysis. This guide will focus on three principal orthogonal methods:
-
High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV): A powerful separation technique to resolve and quantify different tautomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to unequivocally identify the tautomeric forms present in solution.
-
Mass Spectrometry (MS): Offers high sensitivity for the detection and differentiation of tautomers based on their mass-to-charge ratio and fragmentation patterns.
The following sections detail the experimental protocols for each method and present hypothetical data for comparison.
High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV)
HPLC-UV is a cornerstone technique for the separation and quantification of tautomers, provided that they have sufficiently different polarities to be resolved chromatographically and distinct UV-Vis absorption spectra.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitoring at 260 nm and 280 nm, with full spectra acquisition from 200-400 nm using a PDA detector.
-
Sample Preparation: Fosmanogepix reference standard and test samples are dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Data Presentation: Hypothetical HPLC-UV Results
| Parameter | Tautomer A | Tautomer B |
| Retention Time (min) | 12.5 | 14.2 |
| λmax (nm) | 262 | 278 |
| Peak Area (%) | 98.6 | 1.4 |
| Limit of Detection (µg/mL) | 0.05 | 0.08 |
| Limit of Quantitation (µg/mL) | 0.15 | 0.25 |
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of Fosmanogepix tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of tautomers in solution. 1H and 13C NMR spectra provide distinct chemical shifts and coupling constants for each tautomeric form.
Experimental Protocol
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (B129727) (CD3OD). The choice of solvent can influence the tautomeric equilibrium.
-
Sample Preparation: 10-15 mg of Fosmanogepix is dissolved in 0.6 mL of the deuterated solvent.
-
Experiments:
-
1D NMR: 1H and 13C{1H} spectra are acquired.
-
2D NMR: Correlation Spectroscopy (COSY) to establish proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to assign proton and carbon signals and identify long-range correlations that can differentiate tautomers.
-
-
Temperature: Experiments are conducted at a constant temperature (e.g., 25 °C) to ensure a stable equilibrium.
Data Presentation: Hypothetical NMR Results (Key Diagnostic Signals in DMSO-d6)
| Nucleus | Tautomer A (δ, ppm) | Tautomer B (δ, ppm) |
| 1H (NH) | 7.2 (broad singlet) | 8.5 (sharp singlet) |
| 1H (aromatic CH) | 6.8 (doublet) | 6.5 (doublet) |
| 13C (C=N) | 158.3 | 165.1 |
| **13C (aromatic C-NH) | 145.2 | 138.9 |
Logical Relationship for NMR-based Tautomer Identification
Caption: Logic for identifying Fosmanogepix tautomers via NMR.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of Fosmanogepix and its tautomers. Tandem mass spectrometry (MS/MS) can be used to differentiate tautomers by observing unique fragmentation patterns.
Experimental Protocol
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode.
-
Infusion: The sample solution (prepared as for HPLC) is directly infused into the mass spectrometer at a low flow rate (e.g., 5 µL/min).
-
Full Scan MS: Acquire high-resolution mass spectra to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Isolate the precursor ion corresponding to Fosmanogepix and subject it to collision-induced dissociation (CID) at varying collision energies. Acquire the product ion spectra.
-
Data Analysis: Compare the fragmentation patterns of the sample with those of standards (if available) or with theoretical fragmentation pathways for the different tautomers.
Data Presentation: Hypothetical Mass Spectrometry Results
| Parameter | Observed Value |
| [M+H]+ Accurate Mass | 469.1275 (Calculated: 469.1277 for C22H22N4O6P+) |
| Major MS/MS Fragment (Tautomer A) | m/z 351.1 (Loss of H3PO4 and CH2O) |
| Diagnostic MS/MS Fragment (Tautomer B) | m/z 335.1 (Alternative ring cleavage) |
| Relative Abundance (Tautomer B fragment) | Low |
Workflow for Mass Spectrometry Analysis
Caption: Workflow for tautomer analysis using mass spectrometry.
Conclusion
The validation of tautomeric forms is a crucial step in the development of pharmaceutical compounds like Fosmanogepix. A single analytical technique may not provide sufficient evidence to fully characterize the tautomeric equilibrium. By employing orthogonal methods such as HPLC-UV, NMR spectroscopy, and mass spectrometry, a comprehensive and reliable understanding of the tautomeric landscape can be achieved. The data presented in this guide, although hypothetical, illustrates how these techniques can be used in a complementary fashion to separate, identify, and quantify the tautomers of Fosmanogepix, thereby ensuring the quality, consistency, and efficacy of the final drug product.
Comparative Study of Fosmanogepix Tautomerism in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential tautomeric behavior of Fosmanogepix in various solvent systems. While direct experimental data on the tautomerism of Fosmanogepix is not extensively available in peer-reviewed literature, this document extrapolates likely behaviors based on the well-documented tautomerism of structurally similar compounds, such as pyridine (B92270) N-oxides and hydroxypyridines. The experimental protocols provided are standard methodologies for quantifying tautomeric equilibria.
Introduction to Fosmanogepix and its Potential Tautomerism
Fosmanogepix is an innovative antifungal agent and a prodrug of Manogepix.[1][2] Manogepix targets the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thereby disrupting the integrity of the fungal cell wall.[2][3] The chemical structure of Fosmanogepix, featuring a substituted pyridine N-oxide moiety, suggests the potential for prototropic tautomerism. The N-oxide group, in conjunction with the adjacent hydroxypyridine-like structure, can facilitate the migration of a proton, leading to two or more tautomeric forms in equilibrium. The position of this equilibrium is expected to be highly dependent on the surrounding solvent environment.
The likely tautomeric equilibrium for the core of Fosmanogepix involves the migration of a proton between the oxygen of the N-oxide and the nitrogen of the pyridine ring, leading to a pyridone-like structure. Understanding this equilibrium is critical as different tautomers may exhibit distinct physicochemical properties, including solubility, membrane permeability, and binding affinity to its target enzyme, which can ultimately influence the drug's efficacy and pharmacokinetics.
Data Presentation: Expected Tautomer Ratios in Various Solvents
The following table summarizes the hypothetical distribution of the two primary tautomeric forms of Fosmanogepix in a range of solvents with varying polarities and hydrogen-bonding capabilities. The data is extrapolated from studies on similar heterocyclic compounds and is intended to serve as a predictive guide for experimental work.
| Solvent System | Solvent Type | Dielectric Constant (ε) | Predominant Tautomer | Hypothesized Tautomer A (%) | Hypothesized Tautomer B (%) |
| Dioxane | Nonpolar | 2.2 | Tautomer A | 95 | 5 |
| Chloroform | Nonpolar | 4.8 | Tautomer A | 85 | 15 |
| Acetone | Polar Aprotic | 20.7 | Tautomer B | 40 | 60 |
| Acetonitrile | Polar Aprotic | 37.5 | Tautomer B | 30 | 70 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Tautomer B | 20 | 80 |
| Ethanol | Polar Protic | 24.6 | Tautomer B | 25 | 75 |
| Methanol | Polar Protic | 32.7 | Tautomer B | 15 | 85 |
| Water | Polar Protic | 80.1 | Tautomer B | <10 | >90 |
Tautomer A represents the N-oxide form, while Tautomer B represents the N-hydroxy-pyridone form. It is anticipated that polar solvents, particularly those with hydrogen-bonding capabilities, will stabilize the more polar Tautomer B.
Experimental Protocols
To experimentally determine the tautomeric equilibrium of Fosmanogepix, the following spectroscopic methods are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the quantitative analysis of tautomers in solution.
Methodology:
-
Sample Preparation: Prepare solutions of Fosmanogepix of a known concentration (e.g., 10 mg/mL) in a variety of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25°C). Ensure a sufficient relaxation delay to allow for accurate integration of signals.
-
Spectral Analysis: Identify distinct signals corresponding to each tautomer. Protons in different chemical environments in each tautomer will have unique chemical shifts. For example, the chemical shift of the proton on the hydroxyl group in Tautomer B or specific aromatic protons adjacent to the tautomerizing moiety can be used for identification.
-
Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals for a given proton in each tautomeric form directly corresponds to the molar ratio of the tautomers in solution. The equilibrium constant (Keq) can be calculated as the ratio of the concentrations of the two tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the electronic absorption spectra in different solvents.
Methodology:
-
Sample Preparation: Prepare dilute solutions of Fosmanogepix in a range of solvents with varying polarities.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Spectral Analysis: Analyze the spectra for the presence of distinct absorption bands corresponding to each tautomer. The different electronic conjugation in each tautomer will result in different absorption maxima (λmax).
-
Data Interpretation: While direct quantification can be challenging without knowing the molar absorptivity of each pure tautomer, the shift in λmax and changes in the shape of the absorption bands across different solvents provide qualitative and semi-quantitative information about the position of the tautomeric equilibrium. The solvent-dependent shifts can be correlated with solvent polarity scales.
Visualizations
Tautomeric Equilibrium of Fosmanogepix
Caption: Tautomeric equilibrium of Fosmanogepix and the influence of solvent polarity.
Experimental Workflow for Tautomer Analysis
Caption: Workflow for the spectroscopic analysis of Fosmanogepix tautomerism.
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galactomannan Is a Biomarker of Fosmanogepix (APX001) Efficacy in Treating Experimental Invasive Pulmonary Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Fungal Defenses: A Comparative Guide to Manogepix and its Biological Relevance in Overcoming Resistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of manogepix's performance against alternative antifungal agents, supported by experimental data. We delve into the mechanisms of fungal resistance and the biological significance of manogepix, a novel antifungal agent.
Manogepix, the active moiety of the prodrug fosmanogepix, is a first-in-class antifungal that offers a promising new avenue in the fight against invasive fungal infections. Its unique mechanism of action targets the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1] This inhibition disrupts the proper localization of cell surface proteins essential for cell wall integrity, adhesion, and virulence, ultimately hindering fungal growth.[1][2] While the potential for tautomeric forms of manogepix exists, current scientific literature does not extensively detail the specific biological relevance of these tautomers in fungal resistance. The focus remains on the activity of the primary manogepix molecule.
Comparative Antifungal Activity
Manogepix has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including strains resistant to existing antifungal classes such as azoles and echinocandins.[3][4] The following tables summarize the comparative minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) values of manogepix against various fungal species.
Table 1: In Vitro Activity of Manogepix and Comparator Antifungals against Candida auris
| Antifungal Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Manogepix | 0.03 | 0.03 | 0.004 - 0.06 |
| Anidulafungin | 0.25 | 0.5 | 0.06 - 4 |
| Caspofungin | 0.25 | 0.5 | 0.06 - 2 |
| Micafungin | 0.25 | 0.25 | 0.06 - 2 |
| Fluconazole | ≥32 | ≥32 | 2 - ≥32 |
| Voriconazole | 0.25 | 1 | 0.03 - 16 |
| Amphotericin B | 1 | 2 | 0.25 - 2 |
Data compiled from a study on 200 C. auris isolates from the New York outbreak.[5]
Table 2: In Vitro Activity of Manogepix and Comparator Antifungals against Various Fungal Species
| Organism | Manogepix (mg/L) | Anidulafungin (mg/L) | Micafungin (mg/L) | Fluconazole (mg/L) |
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Candida albicans | 0.004 / 0.008 | 0.03 / 0.06 | 0.015 / 0.03 | 0.25 / 0.5 |
| Candida glabrata | 0.03 / 0.06 | 0.06 / 0.12 | 0.03 / 0.06 | 8 / 16 |
| Candida parapsilosis | 0.015 / 0.03 | 1 / 2 | 0.5 / 1 | 1 / 2 |
| Cryptococcus neoformans | 0.5 / 2 | 8 / 16 | 4 / 8 | 4 / 8 |
| MEC₅₀ / MEC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Aspergillus fumigatus | 0.015 / 0.03 | 0.03 / 0.06 | 0.015 / 0.015 | >64 / >64 |
This table presents a summary of data from various surveillance studies. MIC/MEC values can vary based on testing methodology and geographical location of isolates.
Mechanisms of Fungal Resistance to Manogepix
While manogepix demonstrates a low potential for resistance development, two primary mechanisms have been identified:[6]
-
Target-Site Mutations: Amino acid substitutions in the Gwt1 enzyme can reduce the binding affinity of manogepix, leading to decreased susceptibility.[6]
-
Efflux Pump Overexpression: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, can actively remove manogepix from the fungal cell, thereby reducing its intracellular concentration and efficacy.[7]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in manogepix's mechanism of action and the experimental procedures for its evaluation, the following diagrams are provided.
Caption: Manogepix inhibits the Gwt1 enzyme, disrupting GPI-anchor biosynthesis.
Caption: Workflow for determining manogepix MIC/MEC values.
Detailed Experimental Protocols
Antifungal Susceptibility Testing
The in vitro activity of manogepix is determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, or by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[8][9]
Protocol for Yeasts (e.g., Candida spp.) based on CLSI M27:
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar (B569324) plates. A suspension is prepared in sterile saline and adjusted to a cell density corresponding to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Manogepix is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of manogepix that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
Protocol for Molds (e.g., Aspergillus spp.) based on CLSI M38:
For filamentous fungi, the endpoint for manogepix, similar to echinocandins, is the Minimum Effective Concentration (MEC).[10]
-
Inoculum Preparation: A suspension of conidia is prepared from a mature culture and the concentration is adjusted.
-
Drug Dilution and Inoculation: Similar to the yeast protocol, serial dilutions of manogepix are prepared in the microtiter plates and inoculated with the mold suspension.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
MEC Determination: The MEC is read as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed under a microscope, as compared to the long, unbranched hyphae in the drug-free control well.[10]
Evaluation of Efflux Pump-Mediated Resistance
A common method to assess the involvement of efflux pumps in reduced susceptibility to an antifungal agent is to use a fluorescent substrate that is known to be extruded by these pumps.
Nile Red Efflux Assay:
-
Cell Preparation: Fungal cells are grown to mid-log phase, harvested, washed, and resuspended in a buffer (e.g., PBS with glucose).
-
Dye Accumulation: The cell suspension is incubated with a fluorescent dye, such as Nile red, which is a substrate for many fungal efflux pumps.[7]
-
Efflux Measurement: The fluorescence of the cell suspension is measured over time using a fluorometer or flow cytometer. A lower intracellular fluorescence in the presence of an energy source (glucose) compared to de-energized cells (e.g., in the presence of a metabolic inhibitor) indicates active efflux of the dye.
-
Inhibition of Efflux: The assay can be repeated in the presence of known efflux pump inhibitors. A restoration of dye accumulation in the presence of an inhibitor suggests that the reduced susceptibility of the fungal strain is mediated by efflux pumps.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Efflux Pump Expression in Candida Mutants Results in Decreased Manogepix Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Fosmanogepix: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Fosmanogepix, a novel antifungal prodrug, adherence to proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This guide provides essential safety information and a step-by-step operational plan for the disposal of Fosmanogepix, with a focus on procedural clarity and safety.
Fosmanogepix is the prodrug of manogepix, a first-in-class antifungal agent that targets the fungal enzyme Gwt1.[1][2][3][4] While some safety data sheets (SDS) indicate that Fosmanogepix is not classified as a hazardous substance or mixture, others caution that its toxicological properties have not been thoroughly investigated.[5][6] Therefore, it is imperative to handle this compound with care, assuming it may have potential hazards, and to follow all institutional and regulatory guidelines for chemical waste disposal.
The tautomeric nature of Fosmanogepix, a phenomenon where the molecule can exist in interconvertible isomeric forms, is a key chemical characteristic. However, current safety and disposal literature does not specify different handling procedures for its various tautomers. Disposal protocols are determined by the overall hazard profile of the compound as supplied.
Key Safety and Hazard Information
The following table summarizes essential safety information derived from available Material Safety Data Sheets (MSDS).
| Parameter | Finding | Source |
| Hazard Classification | Not a hazardous substance or mixture. | AbMole BioScience MSDS[5] |
| Toxicological Properties | To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated. | Biosynth Safety Data Sheet[6] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and lab coat. Use only in areas with appropriate exhaust ventilation. | AbMole BioScience MSDS[5] |
| First Aid Measures | In case of contact, rinse skin or eyes thoroughly with water. If inhaled, move to fresh air. If ingested, wash out mouth with water. Seek medical attention if symptoms persist. | Biosynth Safety Data Sheet[6] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. | AbMole BioScience MSDS[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines a general procedure for the safe disposal of Fosmanogepix in a laboratory setting. This should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.
1. Pre-Disposal Assessment and Preparation:
- Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the most current SDS for Fosmanogepix provided by your chemical supplier.
- Identify Waste Stream: Determine the appropriate chemical waste stream for non-hazardous or investigational compounds as defined by your institution's Environmental Health and Safety (EHS) department.
- Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Designated Area: Perform all disposal-related activities in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
2. Decontamination of Labware:
- Rinsing: Triple rinse all glassware and equipment that has come into contact with Fosmanogepix.
- Rinsate Collection: Collect the rinsate (the solvent used for rinsing) as chemical waste. Do not discharge it down the drain unless explicitly permitted by your institution's EHS guidelines for this specific compound.
- Cleaning: After rinsing, wash the labware with an appropriate detergent and water.
3. Packaging of Solid and Liquid Waste:
- Solid Waste:
- Collect unused or expired solid Fosmanogepix, as well as any contaminated materials (e.g., weighing paper, gloves, paper towels), in a clearly labeled, sealable waste container.
- The container should be made of a material compatible with the chemical.
- Liquid Waste:
- Collect all liquid waste containing Fosmanogepix, including stock solutions and rinsate, in a sealable, leak-proof container.
- Ensure the container is properly labeled with the chemical name and concentration.
4. Labeling and Storage:
- Clear Labeling: Affix a hazardous waste label to the container, as required by your institution. The label should clearly identify the contents as "Fosmanogepix waste" and include the date.
- Secure Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials, until it is collected by your institution's EHS personnel.
5. Final Disposal:
- Scheduled Pickup: Arrange for the collection of the chemical waste by your institution's authorized waste management provider.
- Documentation: Complete all necessary waste disposal forms and maintain a record of the disposal activities as required by your laboratory's standard operating procedures.
Logical Workflow for Fosmanogepix Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Fosmanogepix.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 5. abmole.com [abmole.com]
- 6. biosynth.com [biosynth.com]
Navigating the Safe Handling of Fosmanogepix: A Guide for Researchers
Essential guidance for the safe operational use and disposal of the novel antifungal agent, Fosmanogepix, with specific considerations for its tautomeric nature.
Fosmanogepix is a first-in-class antifungal prodrug currently under investigation for the treatment of invasive fungal infections.[1][2][3][4][5] As with any investigational compound, adherence to strict safety protocols is paramount to protect laboratory personnel and ensure the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals handling Fosmanogepix.
While one supplier's Material Safety Data Sheet (MSDS) states that Fosmanogepix is not classified as a hazardous substance or mixture, it is prudent to handle it with the care afforded to all novel chemical entities.[6] The MSDS advises avoiding inhalation, contact with eyes and skin, and the formation of dust and aerosols, recommending use in areas with appropriate exhaust ventilation.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling Fosmanogepix in a laboratory setting. This guidance is based on standard best practices for handling chemical compounds with unknown long-term health effects.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant, impermeable gloves (e.g., nitrile). It is recommended to use two pairs of chemotherapy-grade gloves when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles should be worn at all times. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Not Generally Required | Under normal handling conditions within a certified chemical fume hood, a respirator is not typically required. However, if there is a risk of generating dust or aerosols outside of a containment system, a NIOSH-approved respirator (e.g., N95) should be used. |
Operational Handling and Disposal Plan
A clear and concise plan for the handling and disposal of Fosmanogepix is critical for maintaining a safe laboratory environment.
Handling Protocol
-
Designated Area: All work with solid Fosmanogepix and the preparation of its solutions should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersal of fine powders.
-
Solution Preparation: Handle all solutions containing Fosmanogepix within a fume hood or other suitable containment device.
-
Tautomerism Consideration: Fosmanogepix exists in tautomeric forms.[7] While specific handling differences between tautomers are not well-documented in publicly available safety literature, it is crucial to assume that all forms have similar toxicological properties. Therefore, the same stringent handling precautions should apply regardless of the specific tautomer being used.
-
Spill Management: In the event of a spill, immediately cordon off the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with an appropriate cleaning agent.
-
Personal Hygiene: After handling Fosmanogepix, thoroughly wash hands with soap and water. Avoid eating, drinking, or smoking in the laboratory.
Disposal Plan
Proper disposal of Fosmanogepix and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials containing Fosmanogepix, including empty containers, contaminated PPE (gloves, etc.), and unused solutions, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix Fosmanogepix waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Method: All Fosmanogepix waste should be disposed of through a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
First Aid Measures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[6] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical advice.[6] |
| Eye Contact | Remove any contact lenses and immediately flush the eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] |
Logical Workflow for Handling Fosmanogepix
The following diagram illustrates the key decision points and procedural flow for safely handling Fosmanogepix in a research setting.
By adhering to these guidelines, researchers can minimize the risks associated with handling Fosmanogepix and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and EHS office for additional guidance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 3. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
